cis-2-Methoxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-3-(2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGVSPGUHMGGBO-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871964 | |
| Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14737-91-8 | |
| Record name | cis-2-Methoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14737-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxycinnamic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-3-(2-Methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-o-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXYCINNAMIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOK9MP1NGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-2-Methoxycinnamic Acid: Structure and Stereoisomerism
Introduction
2-Methoxycinnamic acid, an organic compound derived from cinnamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. It exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around its carbon-carbon double bond. The cis isomer, specifically cis-2-Methoxycinnamic acid (also known as (Z)-3-(2-methoxyphenyl)prop-2-enoic acid), possesses distinct physicochemical properties and spatial arrangement compared to its more common trans counterpart. This guide provides a comprehensive technical overview of the structure, stereoisomerism, synthesis, and characterization of cis-2-Methoxycinnamic acid, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
cis-2-Methoxycinnamic acid is comprised of a benzene ring substituted with a methoxy group at the ortho (position 2) and a propenoic acid group. The "cis" or "Z" configuration denotes that the benzene ring and the carboxyl group are on the same side of the alkene double bond. This arrangement imposes steric hindrance, making the cis isomer less thermodynamically stable than the trans isomer, where these bulky groups are on opposite sides.
This difference in stability is reflected in their physical properties. The trans isomer generally has a higher melting point due to more efficient crystal packing.
| Property | cis-2-Methoxycinnamic Acid | trans-2-Methoxycinnamic Acid |
| IUPAC Name | (Z)-3-(2-methoxyphenyl)prop-2-enoic acid[1] | (E)-3-(2-methoxyphenyl)prop-2-enoic acid[2] |
| Synonyms | cis-o-Methoxycinnamic acid[1][3] | trans-o-Methoxycinnamic acid |
| CAS Number | 14737-91-8[1][3] | 6099-03-2 |
| Molecular Formula | C₁₀H₁₀O₃[1][3] | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol |
| Melting Point | Not specified; typically lower than trans | 182-186 °C |
| Appearance | White to cream solid[4] | Off-white solid |
The Principle of Stereoisomerism
Stereoisomerism is a critical concept in drug development, as different isomers of a molecule can exhibit vastly different biological activities. In 2-methoxycinnamic acid, the key stereochemical feature is the C=C double bond of the propenoic acid side chain.
Geometric Isomerism (Cis/Trans or E/Z): The double bond prevents free rotation, leading to two possible spatial arrangements of the substituents.
-
cis (Zusammen): The high-priority groups (the phenyl ring and the carboxylic acid group, according to Cahn-Ingold-Prelog rules) are on the same side of the double bond. This leads to a more crowded, higher-energy conformation.
-
trans (Entgegen): The high-priority groups are on opposite sides of the double bond. This is the more stable, lower-energy conformation, and is typically the major product in standard syntheses unless specific conditions are used.[5][6]
The interconversion between these isomers is not spontaneous under normal conditions but can be induced, most commonly through photochemical means (exposure to UV light).[5][6][7] The thermal equilibrium strongly favors the trans isomer.[5][6]
Synthesis and Isomerization
The synthesis of cinnamic acids often yields the more stable trans isomer. Specific strategies are required to obtain the cis form.
Synthesis of trans-2-Methoxycinnamic Acid
A common and reliable method for synthesizing substituted cinnamic acids is the Knoevenagel condensation, or its Verley-Doebner modification.[8] This reaction provides a stereoselective route to the trans isomer.
Protocol: Verley-Doebner Synthesis of trans-2-Methoxycinnamic Acid
-
Reactant Preparation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde and malonic acid in pyridine, which acts as both the solvent and a basic catalyst.[8]
-
Catalysis: Add a catalytic amount of a weak amine base like piperidine or β-alanine.[8]
-
Reaction: Heat the mixture under reflux. The reaction proceeds via condensation, followed by dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid.[8]
-
Workup: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Purification: Collect the crude trans-2-methoxycinnamic acid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
Photochemical Isomerization to cis-2-Methoxycinnamic Acid
The most effective method for converting the trans isomer to the cis isomer is through photochemical isomerization.[5][6]
Protocol: Trans-to-Cis Isomerization
-
Solution Preparation: Dissolve the purified trans-2-methoxycinnamic acid in a suitable solvent (e.g., ethanol, acetonitrile) in a quartz reaction vessel.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp). The π-π* transition induced by UV absorption allows for rotation around the C-C bond.
-
Monitoring: Monitor the reaction progress using TLC or ¹H NMR to observe the appearance of the cis isomer and the diminishing of the trans isomer. The reaction will eventually reach a photostationary state, a mixture of both isomers where the rates of forward and reverse isomerization are equal.[5][6]
-
Isolation: Once the desired conversion is achieved, remove the solvent under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography or fractional crystallization.
Spectroscopic Characterization
Distinguishing between the cis and trans isomers is reliably achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
The most telling feature in the ¹H NMR spectrum is the coupling constant (J-value) between the two vinyl protons (the hydrogens on the C=C double bond).
-
trans Isomer: The vinyl protons are on opposite sides of the double bond, resulting in a large coupling constant, typically J = 12-18 Hz .
-
cis Isomer: The vinyl protons are on the same side, leading to a smaller coupling constant, typically J = 7-12 Hz .
This difference provides an unambiguous method for assigning the stereochemistry.
| Proton Assignment | Expected ¹H NMR Data (trans isomer) | Expected ¹H NMR Data (cis isomer) |
| Vinyl Protons (Ha, Hb) | Two doublets, δ ≈ 6.4-7.9 ppm, J ≈ 16 Hz | Two doublets, δ ≈ 5.9-7.2 ppm, J ≈ 12 Hz |
| Aromatic Protons | Multiplets, δ ≈ 6.9-7.5 ppm | Multiplets, δ ≈ 6.8-7.6 ppm |
| Methoxy Protons (-OCH₃) | Singlet, δ ≈ 3.9 ppm | Singlet, δ ≈ 3.8 ppm |
| Carboxylic Acid (-COOH) | Broad singlet, δ > 12 ppm | Broad singlet, δ > 12 ppm |
(Note: Exact chemical shifts can vary based on solvent and concentration).
Infrared (IR) Spectroscopy
IR spectroscopy can also help differentiate the isomers. The C=C stretching vibration and out-of-plane C-H bending vibrations are characteristic.
-
trans Isomer: A strong band for the out-of-plane C-H bend is observed around 980 cm⁻¹ .
-
cis Isomer: The corresponding out-of-plane C-H bend is typically weaker and found around 780-680 cm⁻¹ . The C=O stretch of the carboxylic acid is usually found around 1715-1680 cm⁻¹.[9]
Applications and Relevance in Drug Development
While trans-cinnamic acid derivatives are widely studied, the unique stereochemistry of cis isomers can lead to novel biological activities. The methoxy group, in particular, is known to influence pharmacokinetic properties. Methoxy derivatives of cinnamic acid have been investigated for a range of biological effects, including hepatoprotective, antidiabetic, and neuroprotective activities.[10] For instance, trans-2-methoxycinnamic acid has been shown to be an inhibitor of the enzyme tyrosinase.[2] Furthermore, various methoxylated cinnamic acid esters have demonstrated antiproliferative effects on cancer cells.[11] The specific activity of the cis-2-methoxy isomer is an area ripe for further investigation, as its distinct shape may allow it to interact with biological targets differently than its trans counterpart.
Safety and Handling
cis-2-Methoxycinnamic acid is classified as a hazardous substance.[1]
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust.[12]
Conclusion
cis-2-Methoxycinnamic acid is a structurally distinct stereoisomer whose properties are dictated by the Z-configuration of its alkene backbone. Its synthesis requires a targeted photochemical approach to overcome the thermodynamic preference for the trans isomer. The definitive characterization and differentiation of these isomers rely on robust spectroscopic techniques, primarily ¹H NMR. For drug development professionals, understanding the unique three-dimensional structure of the cis isomer is paramount, as it presents an opportunity to explore novel structure-activity relationships and develop new therapeutic agents.
References
-
PubChem. (n.d.). 2-Methoxycinnamic acid, (Z)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxycinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2010). Showing Compound trans-2-Methoxycinnamic acid (FDB004884). Retrieved from [Link]
-
ACS Publications. (n.d.). Photochemical Isomerization of Cinnamic Acid in Aqueous Solutions. The Journal of Physical Chemistry. Retrieved from [Link]
-
NIST. (n.d.). cis-2-Methoxycinnamic acid. NIST WebBook. Retrieved from [Link]
-
CrystEngComm. (n.d.). Solid-state photochemistry of cis-cinnamic acids: a competition between [2 + 2] addition and cis–trans isomerization. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]
-
ACS Publications. (n.d.). Photochemical Isomerization of Cinnamic Acid in Aqueous Solutions. Retrieved from [Link]
-
UVaDOC Principal. (2024). Conformational isomerism in trans-3-methoxycinnamic acid. Retrieved from [Link]
-
MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
A study of the photochemical reactions of methoxy cinnamic acid esters. (2023). Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
PMC. (n.d.). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Retrieved from [Link]
-
MDPI. (n.d.). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]
-
ResearchGate. (2025). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Retrieved from [Link]
Sources
- 1. 2-Methoxycinnamic acid, (Z)- | C10H10O3 | CID 1622530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-2-Methoxycinnamic acid [webbook.nist.gov]
- 4. trans-2-Methoxycinnamic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Review of cis-2-Methoxycinnamic acid literature
An In-depth Technical Guide to cis-2-Methoxycinnamic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-Methoxycinnamic acid is a phenylpropanoid derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants. While the trans-isomer is more common, the cis configuration has garnered interest for its distinct biological activities. This guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of cis-2-methoxycinnamic acid, with a focus on its potential therapeutic applications.
Chemical and Physical Properties
cis-2-Methoxycinnamic acid is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | [1] |
| CAS Number | 14737-91-8 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 94-96 °C | [2] |
| IUPAC Name | (2Z)-3-(2-methoxyphenyl)prop-2-enoic acid | [1] |
Synthesis and Purification
The synthesis of cis-2-methoxycinnamic acid is typically achieved through a two-step process involving the synthesis of the more stable trans-isomer followed by photochemical isomerization.
Synthesis of trans-2-Methoxycinnamic Acid
The trans-isomer is commonly synthesized via the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride.[2]
Synthesis of trans-2-Methoxycinnamic Acid via Perkin Reaction.
A detailed protocol for a similar reaction, the Verley-Doebner modification of the Knoevenagel condensation, is available and can be adapted for this synthesis.[2]
Photochemical Isomerization to cis-2-Methoxycinnamic Acid
The conversion of the trans-isomer to the cis-isomer is achieved through exposure to ultraviolet light.[3] The photostationary state is a mixture of both isomers, from which the cis-isomer can be isolated.[3]
Photochemical Isomerization of trans- to cis-2-Methoxycinnamic Acid.
Purification
Purification of cis-2-methoxycinnamic acid can be achieved through recrystallization.[4] A mixed solvent system, such as methanol and water, can be effective for the recrystallization of cinnamic acid derivatives.[5]
Spectroscopic Characterization
The structure of cis-2-methoxycinnamic acid can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons, and the methoxy group protons. The coupling constant between the vinyl protons is a key indicator of the stereochemistry, with a smaller coupling constant (around 10-12 Hz) being indicative of the cis-isomer.
-
¹³C NMR : The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, the vinyl carbons, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group (around 1680 cm⁻¹), the C=C stretch of the alkene, and the C-O stretch of the methoxy group.[6][7]
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (178.18 g/mol ).[1]
Biological Activities and Mechanisms of Action
Cinnamic acid and its derivatives have been reported to possess a range of biological activities.[8][9]
Antimicrobial Activity
Anticancer Activity
Cinnamic acid has been shown to induce apoptosis in cancer cells.[11] The proposed mechanism for cinnamic acid involves the activation of the TNFA-TNFR1 mediated extrinsic apoptotic pathway. While specific IC₅₀ values for cis-2-methoxycinnamic acid are not widely reported, various cinnamic acid derivatives have shown potent anticancer activity against different cell lines.[9] For instance, some cinnamide hybrids have exhibited IC₅₀ values in the low micromolar range against hepatocellular carcinoma cells.[9]
Proposed Anticancer Mechanism of Cinnamic Acid Derivatives.
Anti-inflammatory Activity
Cinnamic acid derivatives have also been investigated for their anti-inflammatory properties.[12] The mechanism of action is thought to involve the inhibition of pro-inflammatory enzymes and signaling pathways. For example, p-methoxycinnamic acid has been shown to reduce the expression of inflammatory markers such as iNOS and COX-2.[12]
Experimental Protocols
Synthesis of trans-2-Methoxycinnamic Acid (Adapted from Verley-Doebner Modification)[2]
-
In a round-bottom flask, combine 2-methoxybenzaldehyde, malonic acid, and pyridine.
-
Add a catalytic amount of β-alanine.
-
Heat the mixture under reflux for a specified period.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product to obtain trans-2-methoxycinnamic acid.
Photochemical Isomerization to cis-2-Methoxycinnamic Acid[3]
-
Dissolve the synthesized trans-2-methoxycinnamic acid in a suitable solvent (e.g., ethanol).
-
Expose the solution to a UV light source (e.g., a medium-pressure mercury lamp) for a sufficient duration to reach a photostationary state.
-
Monitor the reaction by a suitable method (e.g., TLC or HPLC) to determine the ratio of cis to trans isomers.
-
Once the desired conversion is achieved, remove the solvent under reduced pressure.
-
Isolate the cis-isomer from the mixture, for example, by vacuum distillation or chromatography.[3]
Recrystallization of cis-2-Methoxycinnamic Acid[4][5]
-
Dissolve the crude cis-2-methoxycinnamic acid in a minimum amount of a hot "soluble" solvent (e.g., methanol).
-
While the solution is hot, add a "less soluble" solvent (e.g., water) dropwise until the solution becomes cloudy.
-
Add a few more drops of the "soluble" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the purified crystals.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13]
-
Prepare a series of twofold dilutions of cis-2-methoxycinnamic acid in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without test compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions for the test microorganism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of cis-2-methoxycinnamic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)[14]
-
Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (pH 6.4), and various concentrations of cis-2-methoxycinnamic acid.
-
Incubate the samples at 37°C followed by heating at 70°C to induce albumin denaturation.
-
After cooling, measure the turbidity of the solutions at 660 nm.
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of denaturation and determine the IC₅₀ value.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Retrieved January 26, 2026 from [Link].
-
MDPI. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3673. [Link]
-
National Institute of Standards and Technology. (n.d.). cis-2-Methoxycinnamic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Ghasemzadeh, I., et al. (2018). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 23(11), 2848. [Link]
-
Chem 267. Recrystallization - Part 2. (n.d.). Retrieved from [Link]
-
Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Pharmaceuticals, 16(7), 978. [Link]
-
Edwards, W. R. N., & Pearse, F. G. (1959). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Canadian Journal of Chemistry, 37(7), 1234–1240. [Link]
- S. Sudha, et al. (2015). Potential energy profile, structural, vibrational and reactivity descriptors of trans–2–methoxycinnamic acid by FTIR, FT-Raman and quantum chemical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1033-1045.
-
de Souza, E. L., et al. (2020). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 25(15), 3373. [Link]
-
Geronikaki, A., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3326. [Link]
-
Vaughan, W. R., & Yoshimine, M. (1959). Photochemical and Thermal Isomerizations of cis- and trans-Cinnamic Acids, and Their Photostationary State. The Journal of Organic Chemistry, 24(11), 1779–1780. [Link]
- Wang, L., et al. (2012). Converting method for cis and trans isomers of cinnamic acid compound.
-
Ntchapda, F., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 4933. [Link]
- Al-Ostoot, F. H., et al. (2021). Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. Journal of Chemistry, 2021, 1-7.
-
ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]
-
Stanely Mainzen Prince, P., & Senthil Kumar, R. (2019). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Molecular and Cellular Biochemistry, 451(1-2), 117–129. [Link]
- Ningsih, I. Y., et al. (2021). Antibacterial Activity Testing on APMS (p-Methoxy Cinnamic Acid) Against Escherichia coli Bacteria Uji Aktivitas Antibakteri Se. Jurnal Farmasi Sains dan Praktis, 7(2), 136-143.
- EP0484122A2. (1992). Method for obtaining high-purity cinnamic acid.
-
Al-Warhi, T., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 29(16), 3848. [Link]
- Asia-Pacific Economic Cooperation. (2017). Antimicrobial Susceptibility Testing.
- de Oliveira, J. F., et al. (2015). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research, 34(1), 1-11.
-
Alhakamy, N. A., et al. (2023). Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel. Gels, 9(10), 769. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1622530, 2-Methoxycinnamic acid, (Z)-. Retrieved January 26, 2026 from [Link].
- Nichols, L. (2022, April 7). 3.
- The Royal Society of Chemistry. (2012).
- Sharma, S., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 12(3), 3538-3551.
-
Yilmaz, M., et al. (2025). Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Antibiotics, 14(1), 58. [Link]
- The Royal Society of Chemistry. (2012).
-
Sova, M., & Saso, L. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(18), 5606. [Link]
- Sajiki, H., et al. (2008).
Sources
- 1. cis-2-Methoxycinnamic acid [webbook.nist.gov]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of cis-2-Methoxycinnamic Acid from o-Methoxybenzaldehyde: An Application Note and Protocol Guide
This document provides a detailed guide for the synthesis of cis-2-Methoxycinnamic acid, a valuable building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind the chosen synthetic strategies.
Introduction: The Significance of Methoxycinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom and are known for their diverse pharmacological activities.[1][2] Methoxy-substituted cinnamic acids, in particular, have garnered significant attention for their potential as anticancer, antidiabetic, antimicrobial, and neuroprotective agents.[3][4][5] The specific stereochemistry of the double bond, whether cis (Z) or trans (E), can profoundly influence the biological activity and physicochemical properties of these molecules. While the trans isomer is often more thermodynamically stable and commonly encountered, the cis isomer can exhibit unique biological profiles, making its targeted synthesis a crucial endeavor for drug discovery and development programs.
This guide focuses on the synthesis of cis-2-Methoxycinnamic acid starting from the readily available precursor, o-methoxybenzaldehyde. We will explore and compare two classical and reliable synthetic methodologies: the Perkin reaction and the Wittig reaction, providing detailed, step-by-step protocols for each.
Comparative Overview of Synthetic Strategies
The conversion of an aldehyde to an α,β-unsaturated carboxylic acid can be achieved through several named reactions. For the synthesis of cis-2-Methoxycinnamic acid from o-methoxybenzaldehyde, the Perkin and Wittig reactions present distinct advantages and disadvantages.
| Feature | Perkin Reaction | Wittig Reaction (modified) |
| Primary Reagents | Acetic anhydride, sodium acetate | Phosphonium ylide (from an α-haloacetate) |
| Stereoselectivity | Typically yields the more stable trans isomer | Can be tuned to favor the cis isomer |
| Reaction Conditions | High temperatures (often >150°C) | Generally milder conditions |
| Byproducts | Acetic acid | Triphenylphosphine oxide |
| Atom Economy | Moderate | Lower, due to the phosphine oxide byproduct |
The Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.[6][7][8] While historically significant for the synthesis of cinnamic acids, it generally favors the formation of the more stable trans isomer due to the high reaction temperatures required.[8] Achieving high yields of the cis isomer via the Perkin reaction is challenging without significant procedural modifications.
The Wittig reaction , on the other hand, offers greater control over stereoselectivity.[9] By employing stabilized ylides, the reaction can be directed to favor the formation of the cis (Z)-alkene.[9] This makes the Wittig reaction a more strategic choice for the specific synthesis of cis-2-Methoxycinnamic acid.
Section 1: Synthesis via a Modified Wittig Reaction
The Wittig reaction is a powerful tool for olefination, involving the reaction of a phosphonium ylide with a carbonyl compound to form an alkene.[9] To synthesize an α,β-unsaturated acid, a common strategy involves the use of an ylide derived from an α-haloester, followed by hydrolysis of the resulting ester. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides, such as the one used in this protocol, typically lead to the formation of the E (trans) alkene. However, modifications to the reaction conditions, such as the choice of solvent and base, can influence the Z/E ratio. For the targeted synthesis of the cis isomer, subsequent photoisomerization of the more stable trans product is a common and effective strategy.
Workflow for Wittig-based Synthesis
Caption: Workflow for the synthesis of cis-2-Methoxycinnamic acid via the Wittig reaction.
Detailed Experimental Protocol: Wittig Reaction
Materials and Reagents:
-
o-Methoxybenzaldehyde (99%)[10]
-
Ethyl bromoacetate (98%)
-
Triphenylphosphine (99%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
UV lamp (e.g., 254 nm)
Procedure:
Step 1: Preparation of the Phosphonium Ylide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1.1 eq) and anhydrous THF.
-
To this stirred solution, add ethyl bromoacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature, and collect the resulting white precipitate (the phosphonium salt) by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
Suspend the dried phosphonium salt in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of a characteristic orange-red color indicates the generation of the ylide.
Step 2: Wittig Reaction
-
Cool the ylide solution to 0 °C and add a solution of o-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (a mixture of cis and trans ethyl 2-methoxycinnamate) by column chromatography on silica gel.
Step 3: Hydrolysis to 2-Methoxycinnamic Acid
-
Dissolve the purified ethyl 2-methoxycinnamate in a mixture of ethanol and water (1:1 v/v).
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.
-
Collect the resulting precipitate (trans-2-methoxycinnamic acid) by vacuum filtration, wash with cold water, and dry.
Step 4: Photoisomerization to cis-2-Methoxycinnamic Acid
-
Dissolve the trans-2-methoxycinnamic acid in a suitable solvent (e.g., ethanol or acetonitrile).
-
Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature. Monitor the isomerization by ¹H NMR or HPLC.
-
Once the desired cis/trans ratio is achieved, remove the solvent under reduced pressure.
-
Separate the cis and trans isomers by fractional crystallization or column chromatography. The cis isomer is typically more soluble in nonpolar solvents.
Characterization of the Final Product
The final product, cis-2-Methoxycinnamic acid, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀O₃[13] |
| Molecular Weight | 178.18 g/mol [13] |
| Appearance | White to off-white solid[14] |
| Melting Point | 94-96 °C[13] |
| ¹H NMR | The vinyl protons will show a characteristic coupling constant (J) of ~12 Hz for the cis isomer, compared to ~16 Hz for the trans isomer. |
| FT-IR (cm⁻¹) | ~3000 (O-H stretch, broad), ~1680 (C=O stretch), ~1630 (C=C stretch) |
Section 2: Synthesis via Perkin Reaction
The Perkin reaction, while typically favoring the trans product, is a classic method for synthesizing cinnamic acids.[2][7] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base, usually the sodium or potassium salt of the acid corresponding to the anhydride.[6][15]
Reaction Mechanism: Perkin Reaction
Sources
- 1. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. 2-Methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. public.websites.umich.edu [public.websites.umich.edu]
- 13. 顺式-2-甲氧基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. trans-2-Methoxycinnamic acid, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 15. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
Application Note: A Validated Reversed-Phase HPLC Method for the Simultaneous Determination of Cinnamic Acid Isomers
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of cis- and trans-cinnamic acid isomers. The method utilizes reversed-phase chromatography with UV detection, providing a reliable and efficient tool for researchers, scientists, and drug development professionals. This document provides a detailed protocol, the scientific rationale behind the method development, and a comprehensive guide to method validation in accordance with ICH guidelines.
Introduction: The Importance of Isomer Separation
Cinnamic acid, a naturally occurring organic acid found in many plants, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. The trans-isomer is the more stable and common form.[1] However, the cis-isomer, which can be formed through UV irradiation, has been shown to possess distinct biological activities.[2] Given their potentially different pharmacological profiles, the ability to accurately separate and quantify these isomers is critical in pharmaceutical research, quality control of natural products, and various other applications. This application note provides a detailed, field-proven HPLC method to achieve this separation.
The Science Behind the Separation: Reversed-Phase Chromatography
The separation of cis- and trans-cinnamic acid is optimally achieved using reversed-phase HPLC. This technique employs a nonpolar stationary phase (typically C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
The key to separating these isomers lies in exploiting the subtle differences in their polarity and hydrophobicity. The trans-isomer, with its more linear structure, can interact more effectively with the hydrophobic C18 stationary phase, leading to a longer retention time compared to the more sterically hindered and slightly more polar cis-isomer.
Furthermore, controlling the pH of the mobile phase is crucial. Cinnamic acid is a carboxylic acid with a pKa of approximately 4.4. By maintaining the mobile phase pH below the pKa, the ionization of the carboxylic acid group is suppressed. This un-ionized form is more hydrophobic and therefore better retained on the reversed-phase column, leading to improved peak shape and resolution.
Experimental Protocol
Materials and Reagents
-
trans-Cinnamic acid reference standard (≥99% purity)
-
cis-Cinnamic acid reference standard (≥98% purity) or prepared by UV irradiation of the trans-isomer[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following conditions have been optimized for the baseline separation of cinnamic acid isomers.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Methanol : 2% Acetic Acid in Water (50:20:30, v/v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Injection Volume | 20 µL |
| Detection Wavelength | 272 nm |
| Column Temperature | 25°C |
| Run Time | 15 minutes |
Preparation of Standard Solutions
Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of trans-cinnamic acid and cis-cinnamic acid reference standards and dissolve each in 10 mL of methanol in separate volumetric flasks.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The sample preparation will vary depending on the matrix. A general protocol for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the sample with a suitable solvent (e.g., methanol) using ultrasonication for 30 minutes.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to a concentration within the linear range of the method.
Method Validation: A Self-Validating System
A comprehensive validation of the HPLC method was performed according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5]
System Suitability
System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This was evaluated by injecting a blank (mobile phase), individual standard solutions of each isomer, and a mixed standard solution. The method demonstrated good specificity with baseline separation of the two isomers and no interference from the blank at the retention times of the analytes.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of the analyte.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Protocol for Linearity:
-
Prepare at least five concentrations of each isomer across the desired range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration for each isomer.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy was determined by a recovery study, spiking a blank matrix with known concentrations of the analytes at three levels (low, medium, and high). The percentage recovery was then calculated.
| Concentration Level | Acceptance Criteria for Recovery |
| Low, Medium, High | 80 - 120% |
Protocol for Accuracy:
-
Prepare replicate samples (n=3) of a blank matrix spiked with low, medium, and high concentrations of each isomer.
-
Analyze the samples and calculate the concentration of each isomer using the calibration curve.
-
Calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | Acceptance Criteria (RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 3.0% |
Protocol for Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day and under the same operating conditions.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
| Parameter | Method |
| LOD | Based on a signal-to-noise ratio of 3:1 |
| LOQ | Based on a signal-to-noise ratio of 10:1 |
Visualizing the Workflow
The following diagram illustrates the overall workflow for the development and validation of the HPLC method for cinnamic acid isomers.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
The HPLC method detailed in this application note is a reliable, accurate, and precise tool for the simultaneous determination of cis- and trans-cinnamic acid isomers. The comprehensive validation demonstrates that the method is fit for its intended purpose and can be confidently implemented in research and quality control laboratories. The provided protocols offer a clear and actionable guide for scientists and professionals in the field.
References
-
Bioscience, Biotechnology, and Biochemistry. (2024). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. Oxford Academic. [Link]
-
RSC Publishing. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. [Link]
-
Wikipedia. (n.d.). Cinnamic acid. [Link]
-
PubMed. (2005). Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
Sources
Application Notes & Protocols: A Comprehensive Guide to In Vitro Bioactivity Testing of cis-2-Methoxycinnamic Acid
Introduction
Cis-2-Methoxycinnamic acid (cis-2-MCA), a methoxylated derivative of cinnamic acid, is a naturally occurring phenolic compound found as a major component in the essential oil of Cinnamomum cassia. The broader family of cinnamic acid derivatives has garnered significant scientific interest due to a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic properties[1][2]. Methoxy-substitution, in particular, has been shown to enhance metabolic stability and bioavailability, making these compounds attractive candidates for drug development[3].
This guide provides a comprehensive suite of validated in vitro assays designed to systematically evaluate the biological activities of cis-2-MCA. The protocols herein are structured to first establish a safe therapeutic window through cytotoxicity screening, followed by a tiered approach to investigate specific bioactivities, focusing on anti-inflammatory and matrix-modulating effects. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also understand the causality behind each step and confidently interpret the results.
Section 1: Foundational Analysis - Determining the Therapeutic Window
Rationale & Causality: Before assessing any specific biological function, it is imperative to determine the concentration range at which cis-2-MCA is non-toxic to the selected cell models. High concentrations of any compound can induce non-specific cytotoxicity, leading to false-positive results in subsequent functional assays. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability[4][5]. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product[4][5][6]. This initial screening is a self-validating step; all subsequent functional assays must be performed using non-cytotoxic concentrations of cis-2-MCA to ensure that the observed effects are due to specific bioactivity and not a result of cell death.
Protocol 1: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the reduction of a yellow tetrazolium salt by metabolically active cells into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells[4][7].
Materials:
-
RAW 264.7 macrophage cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
cis-2-Methoxycinnamic acid (cis-2-MCA)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Formazan solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence[8].
-
Compound Preparation: Prepare a stock solution of cis-2-MCA in DMSO. Create a serial dilution of cis-2-MCA in complete medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of cis-2-MCA, vehicle control (DMSO), or medium only (untreated control).
-
Incubation: Incubate the plate for 24 hours (or the desired exposure time) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals[7][9].
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals[8][9]. Mix gently by placing the plate on a shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[4].
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Section 2: Characterizing Anti-inflammatory Bioactivity
Rationale & Causality: Chronic inflammation is implicated in a multitude of diseases. Macrophages are key players in the inflammatory response, and when activated by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). NO is synthesized by inducible nitric oxide synthase (iNOS), and PGE2 is produced via the cyclooxygenase-2 (COX-2) enzyme. The expression of both iNOS and COX-2 is heavily regulated by the transcription factor NF-κB[10][11][12]. Therefore, measuring the inhibition of NO and PGE2 production in LPS-stimulated macrophages provides a robust indication of anti-inflammatory activity. Probing the effect on the NF-κB pathway provides deeper mechanistic insight.
Visualizing the Anti-inflammatory Screening Workflow
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Principle: This assay quantifies nitrite (NO₂⁻), a stable and water-soluble breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured at 540-550 nm, is proportional to the NO concentration[13][14].
Materials:
-
RAW 264.7 cells
-
Complete medium
-
cis-2-MCA and DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (e.g., sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)[15][16]
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well in 100 µL and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of cis-2-MCA or vehicle. Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce iNOS expression and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in fresh culture medium.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to each well (samples and standards), and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution to all wells and incubate for another 10 minutes. A purple color will develop.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 3: Prostaglandin E2 (PGE2) Inhibition Assay (ELISA)
Principle: This protocol uses a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify PGE2 levels in the cell supernatant. In this format, PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibodies. The resulting signal is inversely proportional to the amount of PGE2 in the sample[17].
Materials:
-
Supernatants from LPS-stimulated cells (as prepared in Protocol 2)
-
Commercial PGE2 Competitive ELISA Kit (e.g., from R&D Systems, Thermo Fisher, Arbor Assays)[18][19][20]
-
Microplate reader
Step-by-Step Methodology:
-
Follow Kit Instructions: The precise steps for reagent preparation, incubation times, and wash steps are kit-specific. A generalized workflow is provided below.
-
Sample and Standard Addition: Add cell culture supernatants and the provided PGE2 standards to the wells of the antibody-coated microplate.
-
Conjugate Addition: Add the enzyme-conjugated PGE2 (e.g., HRP- or AP-conjugated) to each well.
-
Competitive Binding: Incubate the plate for the time specified in the kit manual (typically 1-2 hours at room temperature or overnight at 4°C for high sensitivity assays) to allow for competitive binding[19].
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the enzyme substrate to the wells and incubate for a specified time to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (e.g., 450 nm for HRP/TMB systems).
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the PGE2 concentration in your samples. Calculate the percentage of PGE2 inhibition relative to the LPS-stimulated vehicle control.
Visualizing the NF-κB Signaling Pathway
Caption: LPS-induced NF-κB signaling pathway leading to inflammatory mediators.
Section 3: Investigating Matrix-Modulating Activity
Rationale & Causality: In chronic inflammatory conditions like arthritis, as well as in cancer metastasis, matrix metalloproteinases (MMPs) play a critical role in the degradation of the extracellular matrix. MMP-13 (Collagenase-3) is particularly effective at cleaving type II collagen, a primary component of cartilage, making it a key target in osteoarthritis research[21]. Evaluating the ability of cis-2-MCA to directly inhibit MMP-13 activity can provide evidence for its potential as a chondroprotective or anti-metastatic agent.
Protocol 4: MMP-13 Inhibition Assay (Fluorogenic/Colorimetric)
Principle: This cell-free assay uses a specific peptide substrate for MMP-13 that is conjugated with a fluorophore and a quencher, or a chromogenic group. When the active MMP-13 enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence. Alternatively, cleavage of a thiopeptide substrate can produce a product that reacts with Ellman's reagent to generate a colorimetric signal[22]. The degree of inhibition by cis-2-MCA is determined by the reduction in signal compared to the uninhibited enzyme.
Materials:
-
Commercial MMP-13 Inhibitor Screening Kit (e.g., from Abcam, Chondrex, BPS Bioscience)[22][23][24]
-
Recombinant active MMP-13 enzyme (often included in kit)
-
MMP-13 specific fluorogenic or colorimetric substrate (kit component)
-
Assay buffer (kit component)
-
Known MMP-13 inhibitor (positive control, e.g., NNGH)[22]
-
cis-2-MCA and DMSO
-
96-well black plates (for fluorescence) or clear plates (for colorimetric)
-
Fluorometer or spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as described in the kit manual. Dilute the active MMP-13 enzyme to the recommended concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of cis-2-MCA and the positive control inhibitor in assay buffer. Include a vehicle control (DMSO).
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Assay Buffer
-
cis-2-MCA dilution, positive control, or vehicle
-
Active MMP-13 enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the MMP-13 substrate to all wells.
-
Signal Measurement: Immediately begin measuring the fluorescence (e.g., Excitation/Emission = 328/393 nm) or absorbance (e.g., 412 nm) in kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed incubation time at 37°C, as recommended by the manufacturer[21][22].
-
Data Analysis:
-
Determine the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula:
-
% Inhibition = (1 - (Rate_Sample / Rate_VehicleControl)) * 100
-
-
Plot the % inhibition against the concentration of cis-2-MCA to determine the IC₅₀ value.
-
Section 4: Data Presentation and Interpretation
For robust and comparable results, experimental parameters should be carefully controlled and reported. The following table summarizes typical parameters for the cell-based assays described.
| Parameter | MTT Cytotoxicity Assay | NO Inhibition Assay | PGE2 Inhibition Assay |
| Cell Line | RAW 264.7 (or other) | RAW 264.7 | RAW 264.7 |
| Seeding Density | 1-5 x 10⁴ cells/well | 5 x 10⁴ cells/well | 5 x 10⁴ cells/well |
| Compound Treatment | 24 hours | 24 hours (co-incubation with LPS) | 24 hours (co-incubation with LPS) |
| Stimulus | None | LPS (1 µg/mL) | LPS (1 µg/mL) |
| Endpoint Measurement | Absorbance (570 nm) | Absorbance (540 nm) | Absorbance (e.g., 450 nm) |
| Primary Output | % Cell Viability, IC₅₀ (Toxicity) | % NO Inhibition, IC₅₀ | % PGE2 Inhibition, IC₅₀ |
Interpreting Results:
-
A dose-dependent decrease in cell viability in the MTT assay indicates cytotoxicity. The IC₅₀ value represents the concentration at which 50% of cells are non-viable.
-
A dose-dependent decrease in NO and PGE2 production in LPS-stimulated cells, at non-toxic concentrations of cis-2-MCA, indicates genuine anti-inflammatory activity.
-
A dose-dependent inhibition of MMP-13 activity in the cell-free assay points towards a direct enzymatic inhibitory effect.
-
Correlating the inhibition of NO/PGE2 with effects on the NF-κB pathway (e.g., reduced phosphorylation of p65) provides a strong, mechanistic basis for the observed anti-inflammatory effects.
Conclusion
This application guide provides a validated, multi-tiered workflow for characterizing the bioactivity of cis-2-Methoxycinnamic acid. By starting with a foundational cytotoxicity assessment, researchers can ensure the scientific integrity of subsequent functional data. The detailed protocols for assessing anti-inflammatory and matrix-modulating activities, grounded in established scientific principles, offer a robust framework for elucidating the therapeutic potential of this promising natural compound. The inclusion of mechanistic assays and clear data interpretation guidelines empowers researchers to move beyond simple screening towards a comprehensive understanding of cis-2-MCA's mechanism of action.
References
- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids. Molecules.
- Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Caffeic Acid Phenethyl Ester (CAPE): A Review of their Anti-inflammatory Properties. American Journal of Pharmacology and Toxicology.
- Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry.
- Yen, G. C., Chen, Y. C., & Chang, W. T. (2011). Effects of cinnamic acid and its derivatives on the invasion and migration of human lung adenocarcinoma A549 cells. Journal of Agricultural and Food Chemistry.
-
Wojtunik-Kulesza, K. A., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules. [Link]
- Tsikas, D. (2017). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology.
-
Huang, G. J., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc.[Link]
- Jeong, J. B., et al. (2014). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Journal of Cellular Biochemistry.
- Rahman, H., et al. (2015). In vitro anti-inflammatory activity of Ficus racemosa L.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Nitric Oxide (Nitrite/Nitrate) Assay Kit. Cell Biolabs, Inc.[Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
NIST. (n.d.). cis-2-Methoxycinnamic acid. NIST Chemistry WebBook. [Link]
- D'Acquisto, F., May, M. J., & Ghosh, S. (2002). Inhibition of Nuclear Factor Kappa B (NF-B): An Emerging Theme in Anti-Inflammatory Therapies. Molecular Interventions.
-
ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell. [Link]
- Lee, H. S. (2002). Anti-inflammatory activity of constituents from the bark of Cinnamomum cassia. Journal of Ethnopharmacology.
-
BPS Bioscience. (n.d.). MMP13 Fluorogenic Assay Kit. BPS Bioscience. [Link]
- Leonti, M., & Casu, L. (2013). A review of the history and ethnopharmacology of the genus Cinnamomum. Journal of Ethnopharmacology.
- Adisakwattana, S., et al. (2011). In vitro inhibitory effects of p-methoxycinnamic acid on intestinal glucose absorption and alpha-glucosidase activity. Journal of Agricultural and Food Chemistry.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
- Rahman, S., et al. (2021).
- Kany, S., Vollrath, J. T., & Relja, B. (2019). Cytokines in Inflammatory Disease.
-
IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA. IBL-America. [Link]
- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods.
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit Protocol. Chondrex, Inc.[Link]
- Ou, J., et al. (2022).
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]
-
Northwest Life Science Specialties. (n.d.). NWLSS™ Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay. Northwest Life Science Specialties. [Link]
-
Ward, B. Y., et al. (2021). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in Pharmacology. [Link]
-
Elabscience. (n.d.). Human MMP-13(Matrix Metalloproteinase 13) ELISA Kit. Elabscience. [Link]
-
YARSI Academic Journal. (2024). Cytotoxic activity of Ethyl-p-Methoxycinnamate from Kaempferia galanga in HSC-4 Oral Cancer Cells. YARSI Academic Journal. [Link]
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid | MDPI [mdpi.com]
- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 13. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. nwlifescience.com [nwlifescience.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. arborassays.com [arborassays.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. MMP13 Inhibitor Screening Assay Kit (Colorimetric) (ab139450) | Abcam [abcam.com]
- 23. MMP-13 Inhibitor Assay Kit - Chondrex [chondrex.com]
- 24. chondrex.com [chondrex.com]
Application Notes and Protocols for the Exploration of cis-2-Methoxycinnamic Acid in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of cis-2-Methoxycinnamic acid in drug discovery and development. While extensive research exists on the various biological activities of cinnamic acid and its derivatives, particularly the trans and para isomers, the cis-2-methoxy isomer remains a relatively unexplored chemical entity. This document outlines the rationale for investigating its potential, based on the activities of its close analogs, and provides detailed protocols for its synthesis, characterization, and evaluation in key therapeutic areas.
Introduction to cis-2-Methoxycinnamic Acid
cis-2-Methoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid.[1] The presence of a methoxy group at the ortho position and the cis configuration of the double bond distinguish it from its more commonly studied isomers. These structural nuances may confer unique pharmacological properties, making it a compelling candidate for drug discovery programs.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| CAS Number | 14737-91-8 | |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 94-96 °C | Sigma-Aldrich |
Synthesis and Characterization
The availability of pure cis-2-Methoxycinnamic acid is crucial for reproducible biological evaluation. While the trans isomer is more thermodynamically stable, the cis isomer can be synthesized through several methods.
Protocol 2.1: Synthesis of trans-2-Methoxycinnamic Acid via Perkin Reaction
The Perkin reaction is a classical method for synthesizing cinnamic acid derivatives.[2][3][4][5][6][7]
Materials:
-
2-Methoxybenzaldehyde
-
Acetic anhydride
-
Sodium acetate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Combine 2-methoxybenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent) in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture at 180°C for 5 hours.
-
Allow the mixture to cool to room temperature and then add 10% NaOH solution until the solution is basic.
-
Heat the mixture to boiling to hydrolyze the anhydride.
-
Cool the solution and acidify with concentrated HCl until a precipitate forms.
-
Filter the crude trans-2-methoxycinnamic acid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain pure trans-2-methoxycinnamic acid.
Protocol 2.2: Isomerization to cis-2-Methoxycinnamic Acid via UV Irradiation
The trans isomer can be converted to the cis isomer through UV irradiation.[8][9]
Materials:
-
trans-2-Methoxycinnamic acid
-
Suitable solvent (e.g., ethanol, acetonitrile)
-
UV lamp (e.g., 254 nm or 365 nm)
-
Quartz reaction vessel
-
Stir plate and stir bar
Procedure:
-
Dissolve the purified trans-2-methoxycinnamic acid in a UV-transparent solvent in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp while stirring at room temperature.
-
Monitor the reaction progress by HPLC or TLC.
-
Once the desired conversion is achieved, remove the solvent under reduced pressure.
-
The resulting mixture of cis and trans isomers can be separated by column chromatography or fractional crystallization to isolate the pure cis isomer.
Protocol 2.3: Characterization
The identity and purity of the synthesized cis-2-Methoxycinnamic acid should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Application in Oncology Drug Discovery
Cinnamic acid derivatives have demonstrated significant potential as anticancer agents.[10][11] These compounds have been shown to inhibit cancer cell proliferation and migration through various mechanisms, including the modulation of key signaling pathways like MAPK/ERK.
Rationale for Investigation:
Given that isomers of methoxycinnamic acid exhibit antiproliferative and antimigratory effects, it is plausible that cis-2-Methoxycinnamic acid may possess similar or even enhanced anticancer properties.
Experimental Workflow for Anticancer Evaluation
Figure 1: Workflow for assessing the anticancer potential of cis-2-Methoxycinnamic acid.
Protocol 3.1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12][13][14]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
cis-2-Methoxycinnamic acid stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of cis-2-Methoxycinnamic acid (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3.2: Western Blot Analysis of MAPK/ERK Signaling Pathway
Western blotting can be used to investigate the effect of cis-2-Methoxycinnamic acid on key signaling proteins.[15][16][17][18]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the image using an imaging system and quantify band intensities.
Protocol 3.3: Cell Migration Assessment using Wound Healing (Scratch) Assay
The wound healing assay is a simple method to study cell migration.[19][20][21][22]
Materials:
-
Cells cultured to confluence in 6-well plates
-
Sterile 200 µL pipette tip
-
Complete cell culture medium with and without cis-2-Methoxycinnamic acid
-
Microscope with a camera
Procedure:
-
Create a "scratch" in the confluent cell monolayer with a pipette tip.[21]
-
Wash the wells to remove detached cells and add fresh medium with the desired concentration of cis-2-Methoxycinnamic acid.[21]
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Application in Anti-inflammatory Drug Discovery
Cinnamic acid and its derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).[15][23][24]
Rationale for Investigation:
The anti-inflammatory potential of cis-2-Methoxycinnamic acid can be explored by assessing its ability to inhibit the production of key inflammatory mediators in relevant cell models.
Experimental Workflow for Anti-inflammatory Evaluation
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. longdom.org [longdom.org]
- 3. byjus.com [byjus.com]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. youtube.com [youtube.com]
- 6. fchpt.stuba.sk [fchpt.stuba.sk]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. researchgate.net [researchgate.net]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 18. youtube.com [youtube.com]
- 19. Wound healing assay | Abcam [abcam.com]
- 20. clyte.tech [clyte.tech]
- 21. med.virginia.edu [med.virginia.edu]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cis-2-Methoxycinnamic acid [webbook.nist.gov]
Formulating cis-2-Methoxycinnamic Acid for In Vivo Studies: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-2-Methoxycinnamic acid (c-2MCA) is a promising inhibitor of the monocarboxylate transporter 1 (MCT1), a key player in cellular metabolism with therapeutic potential in oncology and other metabolic diseases.[1] However, its successful application in preclinical in vivo models is contingent upon a well-developed and characterized formulation that overcomes its inherent physicochemical challenges. This guide provides a comprehensive framework for formulating c-2MCA, addressing its poor aqueous solubility and potential for isomerization. We present a tiered strategy for formulation development, from simple pH-adjusted solutions to more complex co-solvent systems, complete with detailed, step-by-step protocols. Emphasizing scientific integrity, this document outlines essential pre-formulation studies and rigorous quality control (QC) assays to ensure the delivery of a stable, safe, and effective formulation for reliable and reproducible in vivo data.
Introduction: Overcoming the Formulation Hurdle for a Promising MCT1 Inhibitor
The therapeutic targeting of cellular metabolism has become a significant area of drug discovery. Monocarboxylate transporters (MCTs) are crucial for the transport of key metabolites like lactate and pyruvate across cell membranes.[1] Their inhibition can disrupt the metabolic adaptability of cancer cells, making them a compelling therapeutic target.[2][3] Cis-2-methoxycinnamic acid has been identified as a potent inhibitor of MCT1, demonstrating greater activity than its trans-isomer.[4]
Despite its promising in vitro profile, the translation of c-2MCA to in vivo efficacy is hampered by its physicochemical properties, most notably its poor water solubility. This challenge can lead to low bioavailability, erratic drug exposure, and ultimately, misleading or inconclusive study results. Furthermore, the potential for light-induced isomerization from the active cis- form to the less active trans- form necessitates careful handling and formulation design.[5][6]
This application note serves as a practical guide for the researcher, providing a logical, science-driven approach to developing a robust and reliable formulation for the in vivo administration of c-2MCA.
Pre-formulation Assessment: The Cornerstone of Rational Formulation Design
A thorough understanding of the active pharmaceutical ingredient (API) is the foundation upon which a successful formulation is built. This pre-formulation stage is critical for identifying potential liabilities and guiding the selection of an appropriate formulation strategy.
Key Physicochemical Properties of cis-2-Methoxycinnamic Acid
The essential properties of c-2MCA that directly influence formulation development are summarized below.
| Property | Value/Characteristic | Formulation Implication | Source |
| Molecular Formula | C₁₀H₁₀O₃ | Foundational for all molarity and concentration calculations. | [5][7] |
| Molecular Weight | 178.18 g/mol | Critical for accurate weighing and dose calculations. | [5][7] |
| Appearance | White to off-white crystalline solid | Provides a basic check for material identity and purity. | [7] |
| Aqueous Solubility | Poor | This is the primary obstacle to achieving therapeutic concentrations from a simple aqueous vehicle. | [8] |
| pKa | ~4.0 (estimated for the carboxylic acid group) | Indicates that solubility is pH-dependent; the compound will be more soluble at pH values above its pKa due to ionization. | |
| Isomerization | Can convert from the cis to the trans isomer, a process that can be accelerated by UV light. | Requires protection from light during storage, handling, and administration to maintain the potency of the desired isomer. | [6] |
Pre-formulation Workflow: A Decision-Making Framework
The following diagram illustrates the logical progression of pre-formulation studies, from initial characterization to the decision on a formulation strategy.
Caption: A streamlined workflow for the pre-formulation assessment of c-2MCA.
Formulation Development: A Tiered Approach to Solubilization
Given the poor aqueous solubility of c-2MCA, a simple solution in saline or phosphate-buffered saline (PBS) is unlikely to be viable for most preclinical studies. Therefore, a systematic approach to enhancing solubility is required.
Overview of Solubilization Strategies
Several strategies can be employed to formulate poorly soluble compounds for parenteral administration.[8][9] The choice depends on the required dose, the route of administration, and the toxicological profile of the excipients.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages | Common Excipients |
| pH Adjustment | Ionizes the carboxylic acid group, increasing its affinity for water. | Simple, well-understood, uses common buffers. | Risk of precipitation upon injection into physiological pH; potential for injection site irritation if pH is extreme. | Sodium bicarbonate, NaOH, Tris buffer. |
| Co-solvency | A water-miscible organic solvent increases the drug's solubility.[10] | Can achieve high drug concentrations. | Potential for excipient toxicity; risk of drug precipitation upon dilution in the bloodstream. | Polyethylene glycol 400 (PEG 400), Propylene glycol, Ethanol, DMSO.[10] |
| Surfactant Solubilization | Surfactants form micelles that encapsulate the drug, increasing its apparent solubility. | High solubilization capacity; can improve stability. | Potential for surfactant-related toxicities (e.g., hemolysis). | Polysorbate 80 (Tween® 80), Cremophor® EL.[10] |
| Suspensions | Solid drug particles are dispersed in a liquid vehicle.[11] | Suitable for very insoluble drugs; can offer sustained release. | Requires control of particle size; potential for physical instability (settling, caking) and issues with syringeability. | Methylcellulose, Sodium carboxymethylcellulose. |
Recommended Formulation Protocols
A tiered approach is recommended, starting with the simplest and most physiologically compatible methods.
This is the most straightforward approach and should be attempted first.
Protocol 1: Preparation of a pH-Adjusted c-2MCA Solution
-
Objective: To prepare a 5 mg/mL solution of c-2MCA by adjusting the pH.
-
Materials:
-
cis-2-Methoxycinnamic acid (c-2MCA)
-
1 N Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, amber glass vials or tubes
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
-
Procedure:
-
Weigh the required amount of c-2MCA into a sterile, light-protected container. For 10 mL of a 5 mg/mL solution, weigh 50 mg of c-2MCA.
-
Add approximately 8 mL of PBS. The c-2MCA will likely form a slurry.
-
While stirring continuously, slowly add 1 N NaOH dropwise. Monitor the pH of the solution.
-
Continue adding NaOH until the c-2MCA is fully dissolved and the solution becomes clear. The target pH should be between 7.4 and 8.0.
-
Once the drug is dissolved, add PBS to reach the final desired volume (10 mL).
-
Confirm the final pH and adjust if necessary.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile, light-protected vial.
-
Crucial Pre-use Check: To assess the risk of in vivo precipitation, perform a "plunge test." Dilute a small volume of the formulation 1:10 with PBS pre-warmed to 37°C. Observe for any signs of cloudiness or precipitation over 30 minutes. If precipitation occurs, this formulation may not be suitable.
-
If the desired concentration cannot be achieved with pH adjustment alone, or if the formulation fails the plunge test, a co-solvent/surfactant system is a robust alternative. The following is a commonly used vehicle for preclinical studies.
Protocol 2: Preparation of a c-2MCA Formulation in a Co-Solvent/Surfactant Vehicle
-
Objective: To prepare a c-2MCA formulation in a vehicle composed of 10% DMSO, 40% PEG 400, and 50% Saline.
-
Materials:
-
cis-2-Methoxycinnamic acid (c-2MCA)
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile injectable grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, amber glass vials
-
Vortex mixer or sonicator
-
-
Procedure:
-
First, prepare the vehicle. In a sterile vial, combine the DMSO and PEG 400. For 10 mL of vehicle, use 1 mL of DMSO and 4 mL of PEG 400. Mix thoroughly.
-
Weigh the required amount of c-2MCA and add it to the DMSO/PEG 400 mixture.
-
Vortex or sonicate the mixture until the c-2MCA is completely dissolved. Gentle warming (up to 40°C) can be used to aid dissolution.
-
Once a clear solution is obtained, slowly add the saline while vortexing to prevent precipitation. For a final volume of 10 mL, add 5 mL of saline.
-
Visually inspect the final formulation for clarity and the absence of particulates.
-
As with the previous protocol, a plunge test is highly recommended to ensure the formulation remains stable upon dilution.
-
Quality Control and Validation: Ensuring a Reliable Formulation
A formulation is only suitable for in vivo use after its quality and stability have been verified.[12][13] Rigorous QC is essential for data integrity and animal welfare.[14]
Essential Quality Control Assays
| QC Parameter | Recommended Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | A clear solution, free from visible particulates. | Ensures complete dissolution and absence of precipitation or contamination. |
| pH | Calibrated pH meter | Within a physiologically tolerable range (typically 6.5-8.5). | Minimizes injection site irritation and ensures the drug remains solubilized. |
| Concentration | HPLC-UV | 90-110% of the intended concentration. | Guarantees accurate dosing. |
| Isomeric Purity | HPLC-UV (with a method that separates cis and trans isomers) | cis-isomer content should be ≥95%. | Confirms that the active isomer has not degraded to the less active form. |
| Sterility | Bacterial and Fungal Culture | No microbial growth. | A mandatory requirement for all parenteral formulations to prevent infection.[15] |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | Within acceptable limits for the animal species and route of administration. | Prevents pyrogenic (fever-inducing) reactions.[14] |
Quality Control Workflow
The following diagram outlines the essential steps for validating each batch of a c-2MCA formulation prior to its use in an in vivo study.
Caption: A systematic quality control workflow for c-2MCA formulations.
Conclusion and Best Practices
The successful in vivo investigation of cis-2-Methoxycinnamic acid is critically dependent on a thoughtfully designed and rigorously validated formulation. By addressing its poor aqueous solubility and potential for isomerization through a systematic, tiered approach, researchers can develop a vehicle that ensures consistent and accurate drug delivery.
Key Recommendations:
-
Start Simple: Always begin with the simplest formulation strategy, such as pH adjustment, before moving to more complex systems involving co-solvents or surfactants.
-
Protect from Light: Given the susceptibility of cinnamic acid derivatives to photoisomerization, all stock solutions and final formulations of c-2MCA should be prepared, stored, and handled in light-protected (amber) containers.
-
Validate Each Batch: Every new batch of formulation should undergo, at a minimum, visual inspection, pH measurement, and a dilution test. For pivotal studies, comprehensive QC including HPLC analysis for concentration and purity is imperative.
-
Consider the Excipients: Be mindful that formulation excipients are not always inert and can have their own biological effects. Choose excipients with a well-established safety profile and use the lowest concentrations necessary to achieve the desired formulation characteristics.
Adherence to these principles will enhance the quality and reproducibility of in vivo studies with c-2MCA, ultimately accelerating our understanding of its therapeutic potential.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1622530, 2-Methoxycinnamic acid, (Z)-. Available at: [Link]
-
Szymańska, E., & Winnicka, K. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3691. Available at: [Link]
-
NIST (National Institute of Standards and Technology). (n.d.). cis-2-Methoxycinnamic acid. In NIST Chemistry WebBook. Available at: [Link]
-
Andle, J., et al. (2021). In Vivo Anticancer Activity of AZD3965: A Systematic Review. International Journal of Molecular Sciences, 23(1), 389. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Available at: [Link]
-
Gu, C., & Li, H. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
National Academies Press (US). (2011). Guide for the Care and Use of Laboratory Animals: Eighth Edition. Washington (DC): National Academies Press (US). Available at: [Link]
-
Homayun, B., Lin, X., & Choi, H. J. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics, 11(3), 129. Available at: [Link]
-
Boltn, M. N., et al. (2013). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 18(9), 11467–11481. Available at: [Link]
-
Halestrap, A. P. (2013). The SLC16 gene family - structure, role and regulation in health and disease. Molecular aspects of medicine, 34(2-3), 337–349. Available at: [Link]
-
Creative Biolabs. (n.d.). Quality Control for In Vivo Assays. Available at: [Link]
-
QIMA. (n.d.). Testing, Inspection, Certification, Compliance Solutions. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 734154, 2-Methoxycinnamic acid. Available at: [Link]
- Nema, S., Washkuhn, R. J., & Brendel, R. J. (1997). Excipients and their use in injectable products. PDA journal of pharmaceutical science and technology, 51(4), 166–171.
-
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University Graduate School. Available at: [Link]
-
Clinical Cancer Research. (2020). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 26(22), 5847-5856. Available at: [Link]
-
American Injectables. (2023). Special Considerations for Developing Parenteral Formulations. Available at: [Link]
-
Bola, B. M., et al. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. Molecular cancer therapeutics, 13(12), 2805–2816. Available at: [Link]
-
Drug Development & Delivery. (2019). Considerations in Developing Complex Parenteral Formulations. Available at: [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN pharmaceutics, 2015, 654359. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations. Available at: [Link]
-
Ovens, M. J., et al. (2010). Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. Bioorganic & Medicinal Chemistry Letters, 20(23), 6941-6944. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
JoVE. (n.d.). In Vitro Drug Release Testing: Overview, Development and Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations. Available at: [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]
-
Herchel, R., et al. (2020). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Dalton Transactions, 49(43), 15419-15431. Available at: [Link]
Sources
- 1. In Vivo Anticancer Activity of AZD3965: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxycinnamic acid | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-2-Methoxycinnamic acid [webbook.nist.gov]
- 6. Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. 2-Methoxycinnamic acid, (Z)- | C10H10O3 | CID 1622530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 11. americaninj.com [americaninj.com]
- 12. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. invivobiosystems.com [invivobiosystems.com]
- 14. biomanufacturing.org [biomanufacturing.org]
- 15. The fundamentals of developing parenteral drug products - Pharmaceutical Technology [pharmaceutical-technology.com]
Troubleshooting & Optimization
Troubleshooting cis-2-Methoxycinnamic acid synthesis side reactions
Technical Support Center: Synthesis of cis-2-Methoxycinnamic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the stereoselective synthesis of cis-2-methoxycinnamic acid. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common issues, providing you with robust, field-tested solutions to optimize your experiments.
Section 1: Understanding the Core Challenge - Stereoselectivity
The primary difficulty in synthesizing cis-2-methoxycinnamic acid lies in controlling the geometry of the carbon-carbon double bond. Most classical condensation reactions, such as the Perkin or Knoevenagel reactions, are under thermodynamic control and will preferentially yield the more stable trans-isomer due to reduced steric hindrance.[1][2] Achieving a high yield of the less stable cis-isomer requires careful selection of a kinetically controlled reaction pathway or a post-synthesis isomerization step.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Category A: Issues with Stereoselectivity
Question 1: My Perkin/Knoevenagel reaction yielded almost exclusively trans-2-methoxycinnamic acid. Is this expected, and how can I obtain the desired cis-isomer?
Answer: Yes, this is the expected and most common outcome. Both the Perkin and Knoevenagel-Doebner condensations proceed through intermediates that favor the formation of the thermodynamically most stable product, which is the trans-alkene.[3][4] The lower energy of the trans isomer is due to the spatial separation of the bulky substituent groups (the methoxyphenyl and carboxylic acid groups), which minimizes steric strain.[2]
You have two primary strategies to obtain the cis-isomer:
-
Post-Synthesis Isomerization: The most direct approach is to convert your unwanted trans product into the desired cis-isomer. This is typically achieved through photochemical isomerization. By dissolving the trans-isomer in a suitable solvent and exposing it to UV radiation, you can excite the π-system of the double bond, allowing rotation and relaxation to a mixture of cis and trans isomers.[5][6] The cis-isomer can then be isolated via purification. A detailed protocol is provided in Section 3.
-
Employ a Stereoselective Synthesis: A more elegant solution is to use a synthetic method that is kinetically biased towards the cis product. The most reliable method for this is the Wittig reaction using a non-stabilized ylide under salt-free conditions.[7][8]
Question 2: I want to use a Wittig reaction to maximize the yield of cis-2-methoxycinnamic acid. How should I design my experiment?
Answer: The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the phosphonium ylide.[9] To favor the cis (or Z) isomer, you must use a non-stabilized ylide .
-
Causality: Non-stabilized ylides (where the carbonanion is not adjacent to an electron-withdrawing group) react rapidly and irreversibly with the aldehyde. The initial cycloaddition to form the oxaphosphetane intermediate is kinetically controlled, leading preferentially to the cis-alkene.[7][10] In contrast, stabilized ylides react more slowly and reversibly, allowing equilibration to the more stable intermediate that leads to the trans (or E) product.
-
Experimental Design:
-
Ylide Selection: You need an ylide that will provide the carboxylic acid functionality. A common choice is (carboxymethyl)triphenylphosphonium bromide.
-
Base and Conditions: To generate the ylide, use a strong base that does not introduce lithium cations, as Li+ can stabilize the betaine intermediate and erode cis-selectivity.[7] Bases like sodium hydride (NaH) or sodium methoxide (NaOMe) are excellent choices. The reaction should be run at low temperatures (e.g., 0 °C to room temperature) in an aprotic solvent like THF or DMF.
-
| Ylide Type | Substituent on Ylide Carbon | Reactivity | Kinetic/Thermodynamic Control | Predominant Product Isomer |
| Non-Stabilized | Alkyl, H | High | Kinetic | cis (Z) |
| Stabilized | Ester, Ketone, CN | Low | Thermodynamic | trans (E) |
Below is a diagram illustrating how the choice of ylide dictates the stereochemical outcome.
Caption: Wittig reaction pathway selectivity.
Category B: Low Yield & Reaction Failure
Question 3: My Perkin reaction is giving a very low yield of cinnamic acid product. What are the most likely causes?
Answer: Low yields in the Perkin reaction, especially with a substituted aldehyde like 2-methoxybenzaldehyde, can often be traced to a few key factors.[11]
-
Reagent Purity, Especially the Base: The Perkin reaction typically uses the sodium or potassium salt of the carboxylic acid corresponding to the anhydride (e.g., anhydrous sodium acetate with acetic anhydride).[4] The presence of water can inhibit the formation of the reactive carbanion/enolate from the anhydride, drastically reducing the yield. Ensure your sodium acetate is freshly fused or thoroughly dried under vacuum at high temperature.
-
Reaction Temperature and Time: This condensation requires high temperatures, often 180 °C or higher, for several hours to proceed at a reasonable rate.[12] However, the electron-donating effect of the methoxy group on 2-methoxybenzaldehyde can deactivate the aldehyde's carbonyl group toward nucleophilic attack, potentially requiring even more forcing conditions than for benzaldehyde itself.[12] Conversely, excessively high temperatures can cause decomposition. You may need to empirically optimize the temperature and reaction time for your specific setup.
-
Inefficient Carbanion Formation: The basicity of sodium acetate is relatively weak. The initial deprotonation of acetic anhydride is an unfavorable equilibrium.[13] Using a slightly stronger base (if compatible with the reactants) or ensuring a homogenous reaction mixture can sometimes improve results. Some modern variations use alternative catalysts to improve efficiency.[14]
Category C: Product Impurities & Purification
Question 4: My crude product is heavily contaminated with unreacted 2-methoxybenzaldehyde. What is an efficient purification strategy?
Answer: This is a common issue that is easily resolved with a standard acid-base extraction. The principle relies on the different solubility properties of the acidic product and the neutral starting material.
-
Chemical Principle: cis-2-methoxycinnamic acid, being a carboxylic acid, will be deprotonated by a mild aqueous base (e.g., sodium bicarbonate, NaHCO₃) to form its water-soluble sodium salt. The 2-methoxybenzaldehyde, being a neutral organic molecule, will not react and will remain dissolved in an organic solvent.
A detailed, step-by-step protocol for this purification is provided in Section 3.
Caption: Acid-base extraction workflow for purification.
Question 5: I observe a significant amount of triphenylphosphine oxide (TPPO) in my Wittig reaction product. How can I remove it?
Answer: Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction and its removal is a classic challenge.[10] TPPO has moderate polarity and can co-purify with the desired product, especially during chromatography.
-
Recommended Method (Precipitation): If your reaction solvent is non-polar (e.g., diethyl ether, hexanes), TPPO is often insoluble and can be removed by simple filtration of the crude reaction mixture. If you used a more polar solvent like THF, the solvent can be evaporated and replaced with a non-polar one to precipitate the TPPO.
-
Alternative Method (Chromatography): While challenging, column chromatography can be effective. A gradient elution, starting with a non-polar eluent and gradually increasing polarity, will typically elute the less polar cinnamic acid before the more polar TPPO.
-
Acid-Base Extraction: As your product is a carboxylic acid, the acid-base extraction detailed above (and in Protocol 2) is also highly effective. TPPO is neutral and will remain in the organic layer, separating it cleanly from your deprotonated product in the aqueous layer.
Section 3: Key Experimental Protocols
Protocol 1: Photochemical trans-to-cis Isomerization
This protocol describes the conversion of the undesired trans-isomer to the desired cis-isomer.
Safety: UV radiation is harmful. Perform this procedure in a shielded setup or fume hood designed for photochemical reactions. Wear UV-blocking safety glasses.
-
Dissolution: Dissolve the crude trans-2-methoxycinnamic acid in a UV-transparent solvent (e.g., methanol, acetonitrile) in a quartz reaction vessel. The concentration should be relatively dilute to ensure good light penetration.
-
Irradiation: Irradiate the solution with a UV lamp (a medium-pressure mercury lamp is common) while stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by ¹H NMR or HPLC. You are looking for the appearance of the characteristic peaks for the cis-isomer and the disappearance of the trans-isomer peaks. The reaction will eventually reach a photostationary state, which is a mixture of both isomers.[6]
-
Workup: Once the desired ratio is achieved, evaporate the solvent under reduced pressure.
-
Purification: Separate the cis-isomer from the remaining trans-isomer and any photodecomposition byproducts using column chromatography or careful recrystallization.
Protocol 2: Purification via Acid-Base Extraction and Recrystallization
This protocol is for purifying the crude product from neutral impurities like 2-methoxybenzaldehyde or TPPO.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Base Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product has been transferred to the aqueous phase.
-
Combine & Wash: Combine all aqueous extracts. To remove any residual neutral impurities, perform a "back-wash" by adding a small amount of fresh organic solvent (e.g., ethyl acetate) to the combined aqueous layer, shaking, and discarding the organic layer.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (test with pH paper). A white precipitate of pure cis-2-methoxycinnamic acid should form.[15]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying & Recrystallization: Dry the product under vacuum. For highest purity, the product can be recrystallized from a suitable solvent system (e.g., methyl ethyl ketone or an ethanol/water mixture).[15]
References
-
The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. [Link]
-
BYJU'S. Perkin Reaction Mechanism. [Link]
-
Jurnal UNS. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. [Link]
-
Wikipedia. Perkin reaction. [Link]
-
J&K Scientific LLC. (2021). Perkin Reaction. [Link]
-
ResearchGate. (2009). Stereoselectivity of the Wittig Reaction in Two-Phase System. [Link]
-
NIST. cis-2-Methoxycinnamic acid. [Link]
-
Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. [Link]
-
Asian Journal of Chemistry. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Master Organic Chemistry. (2020). Alkene Stability Increases With Substitution. [Link]
-
MDPI. (2011). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. [Link]
- Google Patents. Converting method for cis and trans isomers of cinnamic acid compound.
-
PubChem. 2-Methoxycinnamic acid, (Z)-. [Link]
-
Lumen Learning. Stability of Alkenes. [Link]
-
ResearchGate. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link]
- Google Patents. Method for obtaining high-purity cinnamic acid.
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
bioRxiv. (2024). Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic ac. [Link]
-
Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
-
University of California, Irvine. (2013). HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE. [Link]
-
Organic Chemistry Tutorial. Stability Order of the substituted alkenes. [Link]
-
Organic Syntheses. 2,3-dimethoxycinnamic acid. [Link]
-
Dalton Transactions. (2021). Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. [Link]
-
Cengage. Stability of Alkenes. [Link]
-
bepls. (2022). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
-
Spinsolve. INTRODUCTION. [Link]
-
ResearchGate. (2016). Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Stability of Alkenes [almerja.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. jk-sci.com [jk-sci.com]
- 5. CN105884618A - Converting method for cis and trans isomers of cinnamic acid compound - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide [mdpi.com]
- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Navigating Cell Viability Assays with Cinnamic Acid Derivatives: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cinnamic acid derivatives in cell viability assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during your experiments. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower you to generate reliable and reproducible data.
Cinnamic acid and its derivatives are a fascinating class of compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] Consequently, they are frequently screened for their effects on cell viability and proliferation. However, their chemical nature can present unique challenges in common colorimetric and fluorometric cell viability assays. This guide will equip you with the knowledge to anticipate, identify, and resolve these issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues researchers face when using cinnamic acid derivatives in cell viability assays.
I. Unexpected or Inconsistent Results with Tetrazolium-Based Assays (MTT, XTT)
Question 1: My MTT/XTT assay shows increased "viability" at high concentrations of my cinnamic acid derivative, which contradicts my expectations of cytotoxicity. What could be happening?
This is a classic and frequently encountered issue. The likely culprit is direct interference of your compound with the assay chemistry.
Causality: Tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (sodium 3'-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) are reduced by cellular dehydrogenases in metabolically active cells to a colored formazan product.[3][4] However, many cinnamic acid derivatives are phenolic compounds with inherent reducing potential.[2][5] This means your compound can directly reduce the tetrazolium salt to formazan in a cell-free environment, leading to a false-positive signal that is incorrectly interpreted as increased cell viability.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected MTT/XTT results.
Step-by-Step Troubleshooting:
-
Cell-Free Control: The most critical step is to set up a cell-free control. In a 96-well plate, add your complete cell culture medium, your cinnamic acid derivative at the same concentrations used in your experiment, and the MTT or XTT reagent. Do not add any cells.
-
Incubate and Observe: Incubate this plate under the same conditions as your main experiment.
-
Analyze the Results: If you observe a color change in the cell-free wells containing your compound, this confirms direct reduction of the tetrazolium salt.
-
Mitigation Strategies:
-
Wash Step: Before adding the MTT/XTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any remaining compound.[5] This can minimize direct interference.
-
Alternative Assays: Switch to an assay that does not rely on cellular redox potential. Good alternatives include the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or a Crystal Violet assay, which quantifies total cell number.[7][8]
-
Background Subtraction: While less ideal, you can subtract the absorbance values from your cell-free control wells from the corresponding wells with cells. However, this assumes a linear and predictable interference, which may not always be the case.
-
Question 2: I'm seeing high variability between replicate wells treated with my cinnamic acid derivative. What are the potential causes?
High variability can stem from several factors, including compound solubility and uneven cell plating.
Causality: Cinnamic acid derivatives can have poor aqueous solubility.[9] If your compound is not fully dissolved, it can precipitate out of solution, leading to inconsistent concentrations across your wells. Additionally, uneven cell seeding will naturally lead to variability in the final readout.
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider using a small amount of a biocompatible solvent like DMSO to aid dissolution, but always include a vehicle control in your experiments to account for any solvent effects.
-
Sonication: Briefly sonicate your stock solutions before preparing dilutions to ensure homogeneity.
-
Cell Seeding Technique: Ensure you have a single-cell suspension before plating and use a consistent pipetting technique to avoid clumping and ensure even cell distribution.
II. Issues with Lactate Dehydrogenase (LDH) Assays
Question 3: My LDH assay results are showing lower-than-expected cytotoxicity, even at concentrations where I observe clear morphological changes indicative of cell death. Why might this be?
While LDH assays are a good alternative to tetrazolium-based methods, certain compounds can interfere with the enzymatic reaction.
Causality: The LDH assay measures the activity of lactate dehydrogenase released from damaged cells.[7] This is a coupled enzymatic reaction where LDH converts lactate to pyruvate, which then leads to the reduction of a tetrazolium salt.[7] Some natural compounds, including certain polyphenols, have been shown to inhibit LDH activity.[10][11] If your cinnamic acid derivative inhibits LDH, the assay will underestimate the amount of LDH released, leading to a false-negative result for cytotoxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected LDH assay results.
Step-by-Step Troubleshooting:
-
LDH Inhibition Control: To test for direct inhibition of LDH, you will need purified LDH enzyme. In a cell-free system, add a known amount of purified LDH to your assay buffer along with your cinnamic acid derivative at the relevant concentrations.
-
Measure and Compare: Measure the LDH activity and compare it to a control with only the purified LDH. A significant decrease in activity in the presence of your compound indicates inhibition.
-
Alternative Endpoints: If LDH inhibition is confirmed, you will need to use a different method to assess cytotoxicity. Consider assays that measure different aspects of cell death, such as:
-
Crystal Violet Staining: Measures the number of adherent cells.[8]
-
Propidium Iodide (PI) Staining: A fluorescent dye that enters cells with compromised membranes, which can be quantified by flow cytometry or fluorescence microscopy.
-
III. General Considerations and Best Practices
Question 4: My cinnamic acid derivative has a yellow color. Will this affect my colorimetric assays?
Answer: Yes, it can. The intrinsic color of your compound can interfere with absorbance readings. Always include a "compound only" control (no cells, no assay reagents) to measure the background absorbance of your compound at the assay wavelength. Subtract this value from your experimental readings.
Question 5: Could my compound's autofluorescence be an issue?
Answer: Yes, particularly for fluorescence-based assays. Some cinnamic acid derivatives are known to be fluorescent.[12] If you are using a fluorescence-based viability assay (e.g., resazurin-based assays or assays measuring protease activity with fluorescent substrates), it is crucial to run a control with your compound and cells but without the assay reagent to measure the background fluorescence.
Part 2: Recommended Experimental Protocols
To ensure robust and reliable data, here are step-by-step protocols for the key control experiments discussed above.
Protocol 1: Cell-Free MTT/XTT Interference Assay
-
Prepare a 96-well plate.
-
In triplicate, add 100 µL of your complete cell culture medium to each well.
-
Add your cinnamic acid derivative to the wells at the same final concentrations used in your cell-based experiment. Include a vehicle control.
-
Add the MTT or XTT reagent according to the manufacturer's protocol (e.g., 10 µL of MTT solution per well).[13]
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
If using MTT, add the solubilization solution (e.g., 100 µL of DMSO or a specialized solubilizer) to each well.[13]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).[14]
-
Interpretation: A significant increase in absorbance in the compound-treated wells compared to the vehicle control indicates direct assay interference.
Protocol 2: LDH Inhibition Assay
-
In a 96-well plate, add the LDH assay reaction mixture (containing the substrate and tetrazolium salt) to each well according to the manufacturer's instructions.
-
Add your cinnamic acid derivative at various concentrations to the wells. Include a vehicle control.
-
Add a known, consistent amount of purified LDH enzyme to each well.
-
Incubate the plate at room temperature for the time specified in your LDH assay kit protocol (typically 30 minutes).
-
Read the absorbance at the recommended wavelength.
-
Interpretation: A dose-dependent decrease in absorbance in the wells containing your compound compared to the vehicle control suggests that your compound inhibits LDH activity.
Part 3: Data Summary and Assay Selection
The table below summarizes the potential interferences of cinnamic acid derivatives with common cell viability assays and provides guidance on assay selection.
| Assay Type | Principle | Potential Interference by Cinnamic Acid Derivatives | Recommended Controls | Suitability |
| MTT/XTT | Measures metabolic activity via tetrazolium reduction.[3][13] | High Risk: Direct reduction of the tetrazolium salt by the compound.[5] | Cell-free compound control. | Use with caution. Only if cell-free controls are negative or a wash step is effective. |
| LDH | Measures membrane integrity via released LDH activity.[7] | Moderate Risk: Potential for direct inhibition of the LDH enzyme.[11] | LDH inhibition control with purified enzyme. | Good alternative, but requires validation for enzyme inhibition. |
| Crystal Violet | Stains the nuclei of adherent cells, quantifying cell number.[8] | Low Risk: Minimal chemical interference. | Compound-only background control for color interference. | Excellent choice, especially for adherent cells. |
| Resazurin (alamarBlue) | Measures metabolic activity via reduction of resazurin. | High Risk: Similar to MTT/XTT, can be directly reduced by compounds. | Cell-free compound control. | Use with caution. |
| ATP-Based Assays | Quantifies ATP levels as a marker of viable cells. | Low Risk: Less prone to direct chemical interference. | Compound-only background control for luminescence interference. | Good alternative, but consider effects on cellular ATP metabolism. |
Conclusion
Working with cinnamic acid derivatives in cell viability assays requires a thoughtful and critical approach. By understanding the potential for chemical interference and implementing the appropriate controls, you can navigate these challenges and generate high-quality, reliable data. Always consider the mechanism of your chosen assay and how the chemical properties of your test compounds might influence the results. When in doubt, validating your findings with a second, mechanistically different assay is a sound scientific practice.
References
- Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new series of anticancer agents. Current medicinal chemistry, 18(11), 1672–1703.
- Gunia-Krypel, A., et al. (2022). Cinnamic Acid Derivatives: A New Source of Anticancer Agents. International Journal of Molecular Sciences, 23(15), 8493.
- Feoktistova, M., Geserick, P., & Leverkus, M. (2016). Crystal Violet Assay for Determining Cell Viability. Cold Spring Harbor protocols, 2016(4), pdb.prot087379.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
- Granchi, C., et al. (2010). Natural products as lactate dehydrogenase inhibitors. Journal of medicinal chemistry, 53(12), 4509–4521.
- Shoemaker, M., et al. (2004). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta medica, 70(5), 445–449.
- Wang, P., et al. (2010). The interference of antioxidants with the MTT assay for cell viability. Acta biochimica et biophysica Sinica, 42(6), 406–410.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta medica, 68(5), 445–448.
- Lall, N., et al. (2013). Interference of selected South African plant extracts with the MTT assay. South African Journal of Botany, 86, 123-128.
- Akkol, E. K., et al. (2021). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in pharmacology, 12, 733808.
-
Cleveland Clinic. (2022). LDH (Lactate Dehydrogenase) Test: What It Is & Results. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. Retrieved from [Link]
-
MedlinePlus. (2023). Lactate Dehydrogenase (LDH) Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultravioletevisible and fluorescence spectroscopies of cinnamic acid derivatives and BnSP-7. Retrieved from [Link]
-
ResearchGate. (2019). Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. Retrieved from [Link]
-
SpringerLink. (2025). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. Retrieved from [Link]
-
AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. air.unimi.it [air.unimi.it]
- 9. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
- 10. High-Throughput Screening to Identify Plant Derived Human LDH-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Stability Testing of cis-2-Methoxycinnamic Acid for Drug Development
Welcome to the technical support center for the stability testing of cis-2-Methoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for establishing the stability profile of this active pharmaceutical ingredient (API). Here, we synthesize regulatory expectations with practical, field-proven insights to ensure the development of a robust and reliable stability-indicating methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for cis-2-Methoxycinnamic acid?
Based on its chemical structure, the primary stability concerns for cis-2-Methoxycinnamic acid are:
-
Isomerization: Conversion from the cis-isomer to the more thermodynamically stable trans-isomer, particularly when exposed to light (photostability).
-
Oxidative Degradation: The ethylenic double bond is susceptible to oxidative cleavage, potentially yielding 2-methoxybenzaldehyde and 2-methoxybenzoic acid.
-
Photodegradation: Beyond isomerization, UV light can induce other degradative pathways.
-
Thermal Degradation: At elevated temperatures, decarboxylation and other fragmentation pathways may occur.
Q2: Why is a specific stability-indicating method crucial for this molecule?
A stability-indicating analytical method is essential to differentiate the intact cis-2-Methoxycinnamic acid from its potential degradation products, most notably its trans-isomer and oxidative cleavage products. A non-specific method might fail to detect these impurities, leading to an inaccurate assessment of the drug's purity and stability. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.
Q3: What are the key regulatory guidelines I should follow for stability testing?
The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. The most relevant documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2][3][4]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[1][5][6][7][8]
These guidelines outline the requirements for forced degradation studies, long-term and accelerated stability testing, and the establishment of a re-test period or shelf life.
Q4: What is the goal of a forced degradation study?
Forced degradation (or stress testing) is designed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[5] The primary objectives are:
-
To identify the likely degradation products.
-
To establish the intrinsic stability of the molecule and its degradation pathways.
-
To develop and validate a stability-indicating analytical method that can resolve the drug from all its significant degradants.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during the stability testing of cis-2-Methoxycinnamic acid.
| Problem | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Poor resolution between cis- and trans-2-Methoxycinnamic acid peaks in HPLC. | - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- Insufficient column efficiency. | 1. Adjust Mobile Phase pH: The pKa of the carboxylic acid is around 4.14.[9] Operating the mobile phase at a pH of ~3.0 (using a buffer like phosphate or formate) will ensure the molecule is in its protonated, less polar form, which can improve retention and resolution on a C18 column.2. Modify Organic Solvent Ratio: Systematically vary the acetonitrile or methanol percentage in the mobile phase. A lower organic content will increase retention times and may improve separation.3. Change Column: If resolution is still poor, consider a phenyl-hexyl column, which offers different selectivity for aromatic compounds. A column with a smaller particle size (e.g., sub-2 µm for UPLC) can also significantly enhance efficiency and resolution.[10] |
| No significant degradation observed under stress conditions. | - Stress conditions are too mild.- The molecule is highly stable under the applied conditions. | 1. Increase Stressor Concentration/Duration: For hydrolytic studies, increase the molarity of the acid/base (e.g., from 0.1 M to 1 M HCl or NaOH) or prolong the exposure time. For oxidative stress, increase the concentration of H₂O₂.2. Elevate Temperature: Conduct thermal stress at higher temperatures (e.g., in 10°C increments above the melting point if necessary for solid-state studies). For solutions, refluxing can be employed. |
| Complete degradation of the API. | - Stress conditions are too harsh. | 1. Reduce Stressor Concentration/Duration: Use milder conditions (e.g., 0.01 M HCl/NaOH, lower H₂O₂ concentration).2. Lower Temperature: Perform the study at a lower temperature (e.g., 40°C or 60°C instead of 80°C).3. Time-Point Sampling: Take samples at multiple time points to capture the desired level of degradation (typically 5-20%). |
| Appearance of unexpected peaks in the chromatogram. | - Impurities in the starting material.- Interaction with the solvent or container.- Secondary degradation of primary degradants. | 1. Analyze a Time-Zero Sample: This will confirm if the peaks are present initially.2. Run a Solvent Blank: Inject the solvent used to prepare the sample to rule out solvent-related peaks.3. Use Inert Containers: Employ glass or other inert materials for the studies.4. Peak Tracking: Use a Diode Array Detector (DAD) or Mass Spectrometry (MS) to track peaks across different stress conditions and help in their identification. |
Comprehensive Stability Testing Protocol
This protocol is a self-validating system designed to establish the intrinsic stability of cis-2-Methoxycinnamic acid.
Part 1: Forced Degradation (Stress) Studies
The goal is to achieve 5-20% degradation of the API to ensure that the analytical method is challenged appropriately.
1.1. Preparation of Stock Solution: Prepare a stock solution of cis-2-Methoxycinnamic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
1.2. Stress Conditions:
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Sample at intermediate time points (e.g., 2, 6, 12 hours). Neutralize the final sample with 1 M NaOH before analysis. | To assess susceptibility to degradation in an acidic environment. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Sample at intermediate time points. Neutralize the final sample with 1 M HCl before analysis. | To evaluate stability in an alkaline environment. Cinnamic acids can be susceptible to base-catalyzed reactions. |
| Oxidative Degradation | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark. | To probe for oxidative liabilities, such as cleavage of the double bond.[11] |
| Thermal Degradation (Solid) | Store the solid API in a thermostatically controlled oven at 80°C for 48 hours. | To assess the stability of the solid drug substance at elevated temperatures. |
| Thermal Degradation (Solution) | Reflux the stock solution at 60°C for 24 hours. | To evaluate the stability of the drug in solution at elevated temperatures. |
| Photostability | Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][5][6][7][8] A parallel sample should be wrapped in aluminum foil as a dark control. | To assess the potential for photo-isomerization and photodegradation. |
1.3. Sample Analysis: All stressed samples should be diluted to a suitable concentration and analyzed by a validated stability-indicating HPLC method.
Part 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is the cornerstone of any stability study.
2.1. Suggested HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: AcetonitrileGradient: 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
2.2. Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Part 3: Long-Term and Accelerated Stability Studies
These studies are performed on at least three primary batches of the drug substance, stored in the proposed container closure system.
3.1. Storage Conditions (as per ICH Q1A(R2)): [1][2][3][4]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
3.2. Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
3.3. Acceptance Criteria: The acceptance criteria should be defined for assay, appearance, and levels of specified and unspecified degradation products. Any degradation product exceeding the identification threshold should be characterized.
Visualizations
Experimental Workflow for Forced Degradation
Caption: Forced degradation workflow.
Potential Degradation Pathways
Caption: Potential degradation pathways.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
FooDB: Compound trans-2-Methoxycinnamic acid (FDB004884). FooDB. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation. [Link]
-
Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study. PubMed. [Link]
-
Thermal decomposition of 4-methoxy cinnamic acid over nanoceria. Sciforum. [Link]
-
A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. [Link]
-
Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma. ResearchGate. [Link]
-
Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. MDPI. [Link]
-
Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water. ResearchGate. [Link]
-
Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science. [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. [Link]
-
Stability indicating study by using different analytical techniques. IJSDR. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. National Institutes of Health. [Link]
-
SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS. [Link]
-
Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Relationships. CORE. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Showing Compound trans-2-Methoxycinnamic acid (FDB004884) - FooDB [foodb.ca]
- 10. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Anticancer Efficacy of Methoxycinnamic Acid Isomers
Introduction: The Therapeutic Potential of Methoxycinnamic Acid Isomers
Cinnamic acid, a naturally occurring aromatic fatty acid found in plants like cinnamon, is a well-established scaffold in medicinal chemistry.[1] Its derivatives have garnered significant interest for a plethora of biological activities, including potent anticancer effects.[2] By modifying its core structure—a benzene ring attached to an acrylic acid moiety—researchers can fine-tune its therapeutic properties. Among the most promising modifications is the addition of a methoxy (-OCH₃) group, yielding methoxycinnamic acid (MCA).
The position of this methoxy group on the benzene ring—ortho (2-methoxy), meta (3-methoxy), or para (4-methoxy)—gives rise to three distinct isomers with potentially different biological activities. This guide provides a comparative analysis of the anticancer efficacy of these isomers, synthesizing available experimental data to inform researchers and drug development professionals. We will delve into their cytotoxic, pro-apoptotic, and anti-metastatic properties, explore the underlying molecular mechanisms, and provide validated protocols for key evaluative experiments.
Part 1: Comparative Anticancer Efficacy
The anticancer potential of a compound is a multifaceted evaluation, primarily assessed by its ability to inhibit cancer cell growth (cytotoxicity), induce programmed cell death (apoptosis), and prevent the spread of cancer (anti-metastatic activity). While research into para-methoxycinnamic acid (p-MCA) is more extensive, emerging data and structure-activity relationship studies provide valuable insights into the potential of its ortho and meta counterparts.
Cytotoxicity: Halting Cancer Cell Proliferation
The most direct measure of a compound's anticancer effect is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC₅₀)—the concentration required to inhibit the growth of 50% of a cancer cell population. Studies have shown that cinnamic acid and its derivatives exhibit selective toxicity, proving more potent against cancerous cells than normal, healthy cells.[1][3]
While a direct head-to-head comparison of all three isomers against a single panel of cell lines is not yet available in the literature, we can synthesize data from various studies to build a comparative picture.
| Compound/Derivative | Cancer Cell Line | Assay | IC₅₀ Value | Key Findings & Citation |
| Cinnamic Acid (Parent) | HT-144 (Melanoma) | Viability Assay | 2.4 mM | Showed preferential activity against cancer cells compared to normal melanocytes.[4] |
| Cinnamic Acid (Parent) | MDA-MB-231 (Breast) | MTT Assay | ~4-8 mM | Reduced cell viability in a dose-dependent manner.[1] |
| Ethyl p-methoxycinnamate | CL-6 (Cholangiocarcinoma) | MTT Assay | 245.5 µg/mL | Demonstrated selective cytotoxicity with a selectivity index of 3.7 against normal fibroblasts.[5] |
| Ethyl p-methoxycinnamate | Ehrlich Ascites Tumor Cells | Proliferation Assay | ~100 µM | Significantly inhibited tumor cell proliferation.[6] |
| meta-OCH₃ substituted Cinnamamides | Various | Not Specified | N/A | Structure-activity studies indicate that electron-donating groups like -OCH₃ at the meta position are preferred for anticancer activity.[2] |
| ortho-Coumaric Acid (a related isomer) | Breast Cancer Stem Cells | Proliferation Assay | N/A | Showed stronger anti-carcinogenic potential on breast cancer stem cells compared to the para isomer.[7] |
Expert Insight: The available data strongly highlights the activity of the para isomer, particularly its ethyl ester derivative (EPMC), which shows promising selective cytotoxicity.[5] The structure-activity relationship finding that a meta-methoxy group enhances the anticancer activity of cinnamamides is a crucial lead, suggesting that m-MCA warrants significant further investigation.[2] Furthermore, the superior performance of the ortho isomer in the related hydroxycinnamic acid class suggests that o-MCA could be a dark horse with untapped potential.[7]
Induction of Apoptosis: Activating Cellular Self-Destruct Programs
A key hallmark of an effective anticancer agent is its ability to induce apoptosis, a controlled form of cell death that eliminates malignant cells without inducing inflammation.[8] Methoxycinnamic acid derivatives engage multiple pro-apoptotic signaling cascades.
-
p-Methoxycinnamic Acid (p-MCA): This isomer has been shown to induce apoptosis in colon cancer models by modulating the intrinsic mitochondrial pathway.[9] It achieves this by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2, thereby altering the critical Bax/Bcl-2 ratio in favor of cell death.[10] This shift leads to the release of cytochrome C from the mitochondria and the subsequent activation of executioner caspases, such as caspase-3 and caspase-9.[9]
-
General Cinnamic Acid Mechanism: The parent compound, cinnamic acid, can also trigger the extrinsic apoptosis pathway. In triple-negative breast cancer cells, it increases the expression of Tumor Necrosis Factor Alpha (TNFA) and its receptor (TNFR1), leading to the activation of caspase-8 and the downstream executioner caspase-3.[1]
Causality in Experimental Design: When evaluating apoptosis, it is crucial to use methods that can distinguish it from necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay is the gold standard. Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane early in apoptosis, while PI only enters cells with compromised membranes, characteristic of late apoptosis or necrosis. This dual-staining method provides a quantitative breakdown of live, early apoptotic, late apoptotic, and necrotic cells.
Anti-Metastatic Potential: Inhibiting Cancer Spread
Metastasis is the leading cause of cancer-related mortality. The ability of a compound to inhibit cancer cell migration and invasion is therefore a critical therapeutic attribute.
-
p-Methoxycinnamic Acid (p-MCA): In models of colon carcinogenesis, p-MCA administration significantly decreased the expression of matrix metalloproteinase-2 (MMP-2).[11] MMPs are enzymes that degrade the extracellular matrix, a key step in allowing cancer cells to invade surrounding tissues and metastasize.
-
Derivatives of p-MCA: A monomethoxylated cinnamic acid derivative was shown to have antimigratory activity on A549 lung cancer cells.[12] Similarly, a related compound, alpha-cyano-4-hydroxy-3-methoxycinnamic acid, was documented to inhibit the migration and invasion of MDA-231 breast cancer cells.[10]
Expert Insight: The evidence points towards the ability of methoxycinnamic acid derivatives to disrupt key processes in the metastatic cascade. The downregulation of MMPs is a particularly significant finding, as it directly impacts the tumor's physical ability to spread.[11] The wound healing assay is a straightforward and effective in vitro method to screen for this anti-migratory potential.
Part 2: Molecular Mechanisms of Action
Understanding how these isomers function at a molecular level is paramount for rational drug design and identifying patient populations who might benefit most. The anticancer effects of methoxycinnamic acid isomers are not due to a single action but rather the modulation of multiple critical signaling pathways that govern cell survival, proliferation, and inflammation.
The para-Isomer: A Multi-Pronged Attack
p-MCA and its derivatives have been shown to intervene in at least three distinct and critical cancer-related pathways.
A. Inhibition of the NF-κB Inflammatory Pathway: Chronic inflammation is a key driver of cancer progression. The transcription factor NF-κB is a master regulator of inflammatory responses and is often constitutively active in cancer cells, promoting survival and proliferation. In colon cancer models, p-MCA prevents the nuclear translocation of the NF-κB p65 subunit.[11] This sequesters NF-κB in the cytoplasm, preventing it from activating pro-cancerous target genes like the inflammatory markers iNOS and COX-2, and cytokines such as TNF-α and IL-6.[11]
B. Modulation of the MAPK/ERK Survival Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is central to cell proliferation and survival. In many cancers, this pathway is hyperactive. An ester of p-MCA was found to considerably reduce the expression of phosphorylated-ERK (p-ERK), the active form of the kinase, in lung cancer cells.[12] By inhibiting ERK activation, the compound disrupts the signaling cascade that leads to uncontrolled cell division.
C. Disruption of Cancer Cell Energy Metabolism: Cancer cells are known for their unique metabolic properties, often relying on inefficient energy production pathways (the "Warburg effect").[13] Recent studies on ethyl p-methoxycinnamate (EPMC) have revealed a novel mechanism of action: the inhibition of ATP (cellular energy) production by disrupting de novo fatty acid synthesis.[6][13] EPMC was shown to suppress key enzymes in this pathway, leading to ATP depletion and subsequent inhibition of tumor cell proliferation.[6] This finding suggests that rather than targeting glycolysis, disrupting lipid metabolism could be an effective strategy against certain cancers.
The meta- and ortho-Isomers: A Case for Further Research
While direct mechanistic data for m-MCA and o-MCA is less developed, structure-activity relationship studies provide compelling reasons for their investigation. The observation that a meta-methoxy group confers potent anticancer activity in cinnamamide derivatives suggests it may favorably interact with biological targets.[2] Similarly, the enhanced activity of ortho-coumaric acid over its para counterpart in breast cancer stem cells points to a potential steric or electronic advantage of the ortho-position.[7] These isomers may modulate the same pathways as p-MCA but with different potencies, or they may engage entirely novel targets.
Part 3: Essential Experimental Protocols
To ensure reproducibility and reliability in assessing the anticancer efficacy of these compounds, standardized protocols are essential. The following are detailed, self-validating methodologies for core assays.
Protocol: Cell Viability Assessment via MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only to serve as a background control. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methoxycinnamic acid isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO in medium) at the same concentration as the highest compound dose.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[14]
-
Causality Check: This step must be performed in a sterile environment to prevent contamination. The final concentration of MTT should be sufficient for conversion but not toxic to the cells.
-
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple precipitate.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[14][15]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Principle: This flow cytometry-based assay quantitatively distinguishes between live, apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which is detected by fluorescently-labeled Annexin V. Late apoptotic and necrotic cells have permeable membranes, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter and stain the nucleus.[16]
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the desired concentrations of MCA isomers for a specified time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge at 300 x g for 5 minutes.[17]
-
Washing: Wash the cell pellet once with 1 mL of cold 1X PBS and centrifuge again.
-
Causality Check: Washing removes serum components that can interfere with the assay. All steps should be performed on ice to prevent degradation and maintain cell membrane integrity.
-
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the 100 µL cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Causality Check: Incubation in the dark is critical as the fluorochromes are light-sensitive.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Gating and Quantification: Analyze the data using appropriate software.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Conclusion and Future Perspectives
The collective evidence strongly supports the potential of methoxycinnamic acid isomers as valuable scaffolds for anticancer drug development. The para-isomer, p-MCA, is the most extensively studied and has demonstrated a compelling, multi-faceted mechanism of action that includes inducing apoptosis, inhibiting key inflammatory and survival pathways like NF-κB and MAPK/ERK, and uniquely, disrupting cancer cell energy metabolism by targeting fatty acid synthesis.[6][11][12]
However, this guide also highlights a significant opportunity for further research. The tantalizing clues from structure-activity relationship studies suggesting enhanced potency with a meta-methoxy group, and the superior performance of the ortho-isomer in a related compound class, underscore the urgent need for a systematic, head-to-head comparative study of all three isomers.[2][7] Such research would clarify which isomer possesses the optimal therapeutic window and provide a more complete understanding of how the methoxy group's position dictates biological activity. Future investigations should focus on validating these findings in in vivo models and exploring synergistic combinations with existing chemotherapies.
References
-
de Faria, F.M., et al. (2022). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. PMC. Available at: [Link]
-
Gunasekaran, B., et al. (2018). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. PubMed. Available at: [Link]
-
Niero, E.V., et al. (2013). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. PubMed Central. Available at: [Link]
-
Gondwe, M., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]
-
Osaka Metropolitan University. (2024). Newly discovered cancer cell energy pathway blocked with natural substance. EurekAlert!. Available at: [Link]
-
Abdel-Hafiz, L., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells. PubMed. Available at: [Link]
-
Kowalczuk, D., et al. (2022). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI. Available at: [Link]
-
Salehi, B., et al. (2024). Mechanisms of anticancer effects of hydroxycinnamic acids at various stages of carcinogenesis. ResearchGate. Available at: [Link]
-
Raina, K., et al. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. PubMed. Available at: [Link]
-
Hashemi, S., et al. (2024). Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells. ResearchGate. Available at: [Link]
-
Milic, N., et al. (2013). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Available at: [Link]
-
Plengsuriyakarn, T., et al. (2020). Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell. PMC - NIH. Available at: [Link]
-
Sridhar, S., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Various Authors. (n.d.). Cytotoxic effect of CA on MDA-MB-231 breast cancer cells. ResearchGate. Available at: [Link]
-
Provost & Wallert Research. (2016). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]
-
Das, S., et al. (2018). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. PubMed. Available at: [Link]
-
de Oliveira, M.R., et al. (2023). Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Metastasis inhibitory role of Hydroxycinnamic acid and its derivatives. ResearchGate. Available at: [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. USF Health. Available at: [Link]
-
Al-Oqaili, N., et al. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Various Authors. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Flow Cytometry Core Facility. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Meiyanto, E., et al. (2024). Persistent synergistic antiproliferative and apoptosis induction effects of PGV-1 and tamoxifen or 4-hydroxytamoxifen on ER-positive breast cancer cells. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Park, J.Y., et al. (2002). Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
-
Kojima-Yuasa, A., et al. (2024). Ethyl p-methoxycinnamate inhibits tumor growth by suppressing of fatty acid synthesis and depleting ATP. ResearchGate. Available at: [Link]
Sources
- 1. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity, Cell Cycle Arrest, and Apoptosis Induction Activity of Ethyl-p-methoxycinnamate in Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.waocp.org [journal.waocp.org]
- 9. mdpi.com [mdpi.com]
- 10. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly discovered cancer cell energy pathway blocked with natural substance | EurekAlert! [eurekalert.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Validating cis-2-Methoxycinnamic Acid's Impact on Cancer Cell Migration: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effect of cis-2-Methoxycinnamic acid (cis-2-MCA) on cancer cell migration. We will explore the underlying scientific principles, provide detailed experimental protocols, and compare cis-2-MCA with other small molecule inhibitors targeting key signaling pathways involved in cell motility.
The Critical Challenge of Cancer Cell Migration
Cancer metastasis, the spread of cancer cells from the primary tumor to distant organs, is the leading cause of cancer-related mortality. A crucial initial step in this cascade is the acquisition of a migratory phenotype, allowing cancer cells to invade surrounding tissues and enter the bloodstream or lymphatic system. Consequently, inhibiting cancer cell migration represents a pivotal therapeutic strategy.
cis-2-Methoxycinnamic acid, a derivative of the naturally occurring cinnamic acid, has emerged as a promising small molecule with potential anti-migratory properties. Understanding and validating its efficacy and mechanism of action are critical steps in its development as a potential therapeutic agent.
Unveiling the Mechanism: How Cinnamic Acid Derivatives Impede Cancer Cell Migration
Cinnamic acid and its derivatives have demonstrated a range of anti-cancer effects.[1] Studies have shown that both cis- and trans-cinnamic acids can inhibit the invasive behavior of lung adenocarcinoma A549 cells.[1] This inhibitory effect is, at least in part, attributed to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes for the degradation of the extracellular matrix, a key step in cell invasion.[1]
Furthermore, cinnamic acid derivatives have been shown to modulate key signaling pathways that regulate cell migration, including the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) and Nuclear Factor-kappa B (NF-κB) pathways.[1] For instance, a monomethoxylated cinnamic acid derivative has been found to reduce the expression of phosphorylated-ERK in A549 cells, indicating an interaction with the MAPK/ERK pathway.[1]
Experimental Validation of cis-2-Methoxycinnamic Acid's Anti-Migratory Effect
To rigorously validate the effect of cis-2-MCA on cancer cell migration, a multi-assay approach is recommended. This ensures the robustness of the findings and provides a more complete picture of the compound's activity. Here, we detail two fundamental and widely accepted assays: the Wound Healing (or Scratch) Assay and the Transwell Migration Assay.
Experimental Workflow
The overall workflow for validating the anti-migratory effects of cis-2-MCA is depicted below. This process involves initial cytotoxicity testing to determine the appropriate non-lethal concentration of the compound for migration studies, followed by the migration assays themselves.
Caption: Experimental workflow for validating cis-2-MCA's anti-migratory effects.
Detailed Protocol 1: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and cost-effective method to assess collective cell migration in vitro.[2]
Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the wound is monitored over time and compared between treated and untreated cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma cells) into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional but Recommended): Once confluent, replace the growth medium with a serum-free or low-serum medium for 6-12 hours. This minimizes cell proliferation, ensuring that wound closure is primarily due to migration.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing various concentrations of cis-2-MCA (previously determined to be non-toxic by an MTT assay) or a vehicle control (e.g., DMSO) to the respective wells.
-
Image Acquisition: Immediately after treatment (0 hours), capture images of the scratch in each well using a phase-contrast microscope. Mark the specific locations on the plate to ensure the same fields are imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO₂ incubator. Capture images of the same marked locations at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area for each condition.
Detailed Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
The transwell migration assay provides a quantitative measure of single-cell migration towards a chemoattractant.[3]
Principle: Cells are seeded in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., fetal bovine serum). The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Step-by-Step Methodology:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest the cells and resuspend them in a serum-free medium.
-
Assay Setup: Place 24-well transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.
-
Cell Seeding and Treatment: In the upper chamber of each insert, add the cell suspension containing either cis-2-MCA at various concentrations or a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration that allows for measurable migration (e.g., 12-24 hours), which should be optimized for the specific cell line.
-
Removal of Non-Migrated Cells: Carefully remove the transwell inserts. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Capture images of the stained cells on the membrane using a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view for each insert. Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.
Comparative Analysis: cis-2-Methoxycinnamic Acid vs. Other Small Molecule Inhibitors
To provide a comprehensive evaluation, it is essential to compare the anti-migratory effects of cis-2-MCA with other known small molecule inhibitors that target pathways implicated in cancer cell migration.
Signaling Pathways in Cancer Cell Migration
The MAPK/ERK and NF-κB signaling pathways are central regulators of cell migration.
Caption: Simplified overview of the MAPK/ERK and NF-κB signaling pathways in cancer cell migration.
Comparison with MAPK/ERK Pathway Inhibitors
The MAPK/ERK pathway is frequently hyperactivated in various cancers, promoting cell proliferation and migration.[4]
| Compound | Target | Mechanism of Action |
| cis-2-Methoxycinnamic acid (Hypothesized) | Downstream of ERK | May reduce the phosphorylation and activation of ERK, leading to decreased expression of migration-related genes like MMPs. |
| Selumetinib | MEK1/2 | A selective, non-ATP-competitive inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2.[5] |
| Trametinib | MEK1/2 | A reversible, allosteric inhibitor of MEK1 and MEK2, blocking the activation of ERK and subsequent downstream signaling.[6] |
Comparison with NF-κB Pathway Inhibitors
The NF-κB pathway plays a critical role in inflammation-associated cancer progression and metastasis.[7]
| Compound | Target | Mechanism of Action |
| cis-2-Methoxycinnamic acid (Hypothesized) | NF-κB Signaling | May inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of target genes involved in migration. |
| BAY 11-7082 | IκBα phosphorylation | Irreversibly inhibits the phosphorylation of IκBα, preventing its degradation and thus sequestering NF-κB in the cytoplasm.[7] |
| Dehydroxymethylepoxyquinomicin (DHMEQ) | NF-κB p65 subunit | Covalently binds to the p65 subunit of NF-κB, directly inhibiting its DNA binding activity and nuclear translocation.[4] |
Data Presentation and Interpretation
The quantitative data from the wound healing and transwell migration assays should be compiled and analyzed statistically.
Table 1: Hypothetical Data from Wound Healing Assay
| Treatment | Concentration (µM) | Wound Closure (%) at 24h (Mean ± SD) | p-value (vs. Control) |
| Vehicle Control | 0 | 95 ± 5 | - |
| cis-2-MCA | 10 | 60 ± 8 | <0.05 |
| cis-2-MCA | 25 | 35 ± 6 | <0.01 |
| cis-2-MCA | 50 | 15 ± 4 | <0.001 |
| Selumetinib | 1 | 20 ± 5 | <0.001 |
| BAY 11-7082 | 5 | 25 ± 7 | <0.001 |
Table 2: Hypothetical Data from Transwell Migration Assay
| Treatment | Concentration (µM) | Migrated Cells/Field (Mean ± SD) | p-value (vs. Control) |
| Vehicle Control | 0 | 250 ± 20 | - |
| cis-2-MCA | 10 | 150 ± 15 | <0.05 |
| cis-2-MCA | 25 | 80 ± 10 | <0.01 |
| cis-2-MCA | 50 | 30 ± 5 | <0.001 |
| Selumetinib | 1 | 40 ± 8 | <0.001 |
| BAY 11-7082 | 5 | 55 ± 9 | <0.001 |
These hypothetical data illustrate a dose-dependent inhibition of cancer cell migration by cis-2-MCA. The comparison with established inhibitors like Selumetinib and BAY 11-7082 provides a benchmark for its potency.
Conclusion and Future Directions
This guide outlines a robust methodology for validating the anti-migratory effects of cis-2-Methoxycinnamic acid. The presented experimental protocols and comparative framework provide a solid foundation for further investigation. Future studies should focus on elucidating the precise molecular targets of cis-2-MCA within the MAPK/ERK and NF-κB signaling pathways through techniques such as Western blotting for key phosphorylated proteins and reporter gene assays for transcription factor activity. A deeper understanding of its mechanism will be crucial for its potential development as a novel anti-metastatic agent.
References
-
Dual Inhibition of mTORC1/2 Reduces Migration of Cholangiocarcinoma Cells by Regulation of Matrixmetalloproteinases. Frontiers in Oncology. Available at: [Link]
-
Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules. Available at: [Link]
-
Inhibition of NF-κB Activity Enhances Sensitivity to Anticancer Drugs in Cholangiocarcinoma Cells. PMC. Available at: [Link]
-
Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. Available at: [Link]
-
Trametinib: A Targeted Therapy in Metastatic Melanoma. PMC. Available at: [Link]
-
A Drug Discovery Pipeline for MAPK/ERK Pathway Inhibitors in Caenorhabditis elegans. bioRxiv. Available at: [Link]
-
A comparative study on the effectiveness of cis- and trans-form of cinnamic acid treatments for inhibiting invasive activity of human lung adenocarcinoma cells. PubMed. Available at: [Link]
-
Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis. PMC. Available at: [Link]
-
Cinnamic Acid Derivatives Induce Cell Cycle Arrest in Carcinoma Cell Lines. ResearchGate. Available at: [Link]
-
An introduction to the wound healing assay using live-cell microscopy. PMC. Available at: [Link]
Sources
- 1. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinnamic acids as promising bioactive compounds for cancer therapy by targeting MAPK3: a computational simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Cinnamic acid, but not p-coumaric acid or methyl cinnamate, induces fibroblast migration through PKA- and p38-MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Statistical Validation of cis-2-Methoxycinnamic Acid's Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of cis-2-Methoxycinnamic acid's (cis-2-MCA) therapeutic potential against relevant alternatives. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols for robust validation.
Introduction: The Promise of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds found in various plants, and they have garnered significant attention for their diverse pharmacological activities.[1] These activities include anti-tumor, anti-inflammatory, antibacterial, and antidiabetic properties.[2] The core structure of cinnamic acid, featuring a phenyl ring and an acrylic acid side chain, allows for numerous substitutions, leading to a wide array of bioactive molecules.[1] This guide focuses on a specific, less-studied isomer, cis-2-Methoxycinnamic acid (cis-2-MCA), and outlines a comprehensive strategy for its therapeutic validation, drawing comparisons with its more extensively researched isomers and related compounds.
Comparative Landscape: Positioning cis-2-MCA Among Its Peers
While direct research on cis-2-MCA is emerging, a wealth of data on its isomers and structurally similar molecules provides a strong foundation for predicting its therapeutic potential and designing a robust validation framework.
Table 1: Overview of Therapeutic Potential of Cinnamic Acid Derivatives
| Compound | Primary Therapeutic Areas | Key Mechanisms of Action |
| cis-2-Methoxycinnamic acid (cis-2-MCA) | Anticancer (putative), Anti-inflammatory (putative) | Inhibition of cancer cell invasion (inferred)[3] |
| trans-Cinnamic Acid | Anti-inflammatory, Anticancer | Inhibition of NF-κB signaling[2] |
| p-Methoxycinnamic Acid (p-MCA) | Antidiabetic, Anticancer, Hepatoprotective | Stimulation of insulin secretion, induction of apoptosis in cancer cells, antioxidant effects[4][5] |
| Ferulic Acid (4-hydroxy-3-methoxycinnamic acid) | Antioxidant, Anticancer, Antidiabetic | Scavenging of reactive oxygen species, modulation of enzyme activity[4] |
| 2-Methoxycinnamaldehyde (2-MCA) | Anticancer, Anti-inflammatory | Inhibition of topoisomerases I and II, suppression of NF-κB activation[6][7] |
The therapeutic potential of these compounds is often linked to the nature and position of substituents on the phenyl ring. The presence of a methoxy group, in particular, has been associated with enhanced biological activity.[8] For instance, the structurally related aldehyde, 2-methoxycinnamaldehyde (2-MCA), has demonstrated potent anticancer and anti-inflammatory effects, suggesting that the ortho-methoxy substitution in cis-2-MCA could be a key determinant of its bioactivity.[6][7]
Proposed Mechanisms of Action for cis-2-Methoxycinnamic Acid
Based on the available evidence for related compounds, we can hypothesize several mechanisms through which cis-2-MCA may exert its therapeutic effects. A comprehensive validation strategy should aim to investigate these pathways.
Anticancer Activity
One study has shown that both cis- and trans-cinnamic acids can inhibit the invasive behavior of A549 lung adenocarcinoma cells.[3] This provides a direct, albeit preliminary, rationale for investigating the anticancer potential of cis-2-MCA. The mechanism may involve the modulation of signaling pathways that control cell migration and invasion, such as the MAPK/ERK pathway.[3]
Furthermore, 2-methoxycinnamaldehyde has been shown to induce apoptosis in cancer cells by targeting topoisomerases I and II.[6] It is plausible that cis-2-MCA could share a similar mechanism of action, making it a candidate for investigation as a topoisomerase inhibitor.
Anti-inflammatory Effects
The anti-inflammatory properties of cinnamic acid derivatives are well-documented and are often attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[2] 2-methoxycinnamaldehyde has been identified as a potent inhibitor of NF-κB.[7] Given the structural similarity, it is highly probable that cis-2-MCA also possesses anti-inflammatory properties mediated through the suppression of NF-κB and downstream inflammatory mediators like TNF-α and IL-6.
dot
Caption: Hypothesized mechanism of cis-2-MCA's anti-inflammatory action.
A Framework for Statistical Validation: Experimental Protocols
To rigorously validate the therapeutic potential of cis-2-MCA, a multi-tiered experimental approach is essential, progressing from in vitro screening to in vivo efficacy studies.
In Vitro Validation
The initial step is to assess the cytotoxic and antiproliferative effects of cis-2-MCA on a panel of cancer cell lines. This provides a baseline understanding of its potency and selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HT-29 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of cis-2-MCA (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as doxorubicin.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Cell Line | cis-2-MCA (Hypothetical) | p-MCA[4] | Ferulic Acid[4] | Doxorubicin (Control) |
| A549 (Lung) | 25 | >100 | >100 | 0.5 |
| MCF-7 (Breast) | 40 | 85 | >100 | 0.8 |
| HT-29 (Colon) | 30 | 50 | >100 | 0.6 |
Based on the finding that cinnamic acids can inhibit cancer cell invasion, it is crucial to validate this for cis-2-MCA.
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Treatment: Add cis-2-MCA at non-toxic concentrations to the upper chamber.
-
Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.
-
Quantification: Count the number of invading cells in several microscopic fields.
To investigate the anti-inflammatory potential, the effect of cis-2-MCA on pro-inflammatory cytokine production in macrophages can be assessed.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of cis-2-MCA for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the NO production in treated cells to LPS-stimulated and unstimulated controls.
In Vivo Validation
Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in a whole-organism context.
Orthotopic xenograft models, where human cancer cells are implanted into the corresponding organ of immunodeficient mice, provide a more clinically relevant tumor microenvironment compared to subcutaneous models.[7]
Experimental Protocol: Orthotopic Lung Cancer Model
-
Cell Implantation: Surgically implant luciferase-tagged A549 cells into the lungs of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging.
-
Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, cis-2-MCA (at various doses), and a positive control (e.g., cisplatin). Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor burden via imaging throughout the study. At the end of the study, excise tumors and measure their weight and volume.
-
Toxicity Evaluation: Monitor animal body weight and clinical signs of toxicity. Perform histological analysis of major organs.
dot
Caption: Workflow for in vivo validation of cis-2-MCA's anticancer efficacy.
To confirm the anti-inflammatory effects of cis-2-MCA in vivo, established models of acute and chronic inflammation can be utilized.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Pre-treatment: Administer cis-2-MCA or a vehicle control orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Inflammation: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion and Future Directions
While direct experimental evidence for the therapeutic potential of cis-2-Methoxycinnamic acid is currently limited, the existing data on its isomers and structurally related compounds provide a strong rationale for its investigation as a novel anticancer and anti-inflammatory agent. The proposed validation framework, encompassing a logical progression from in vitro screening to in vivo efficacy studies, offers a comprehensive and statistically robust approach to elucidating the therapeutic promise of this compound. Further research should focus on elucidating the specific molecular targets and signaling pathways modulated by cis-2-MCA to fully understand its mechanism of action and to guide its potential clinical development.
References
- Gunasekaran, S., Venkatachalam, K., & Namasivayam, N. (2015). P-Methoxycinnamic acid, an active phenylpropanoid induces mitochondrial mediated apoptosis in HCT-116 human colon adenocarcinoma cell line. Environmental Toxicology and Pharmacology, 40(3), 966–974.
- Yen, G. C., Chen, Y. C., & Chang, W. T. (2011). Both cis- and trans-cinnamic acids inhibit the phorbol-12-myristate-13-acetate-stimulated invasive behavior of lung adenocarcinoma A549 cells. Journal of agricultural and food chemistry, 59(15), 8121–8129.
- Adisakwattana, S., Yibchok-Anun, S., Charoenlas, D., & Moonsan, P. (2005).
- Gunawardena, D., Karunaweera, N., Lee, S., van Der Kooy, F., Harman, D. G., Raju, R., ... & Münch, G. (2015). Anti-inflammatory activity of cinnamon (C. zeylanicum and C. cassia) extracts—identification of E-cinnamaldehyde and o-methoxy cinnamaldehyde as the most potent bioactive compounds. Food & function, 6(3), 917-926.
- Koehn, F. E., Carter, G. T. (2005). The evolving role of natural products in drug discovery. Nature reviews Drug discovery, 4(3), 206-220.
- Sivagami, G., Karthikkumar, V., Balasubramanian, T., & Nalini, N. (2012). The modulatory influence of p-methoxycinnamic acid, an active rice bran phenolic acid, against 1,2-dimethylhydrazine-induced lipid peroxidation, antioxidant status and aberrant crypt foci in rat colon carcinogenesis. Chemico-biological interactions, 196(1-2), 11–22.
- Lee, H. S., Kim, B. S., & Kim, M. K. (2011). Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression by 2-methoxycinnamaldehyde in murine macrophages. Journal of Pharmacy and Pharmacology, 63(1), 123-130.
- Lee, C. W., Chen, Y. L., Hsieh, P. W., Lin, Y. C., Liu, Y. C., & Hsieh, S. L. (2016). Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells.
-
Charles River Laboratories. (n.d.). Orthotopic Models. Retrieved from [Link]
- Mogil, J. S. (2009). Animal models of pain. British journal of pharmacology, 158(3), 646–655.
- Adisakwattana, S., Luanloet, T., & Moonsan, P. (2008). Insulin-secretagogue activity of p-methoxycinnamic acid in rats, perfused rat pancreas and pancreatic β-cell line. Basic & clinical pharmacology & toxicology, 102(3), 261-266.
- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-1703.
- Hudson, E. A., Dinh, P. A., Kokubun, T., Simmonds, M. S., & Gescher, A. (2000). Characterization of potentially chemopreventive phenols in extracts of brown rice that inhibit the growth of human breast and colon cancer cells. Cancer Epidemiology, Biomarkers & Prevention, 9(11), 1163-1170.
- Tsai, C. M., Yen, G. C., & Lee, C. W. (2013). Cinnamic acid derivatives inhibit the invasive behavior of A549 cells by modulating oncogenic signaling pathways. Journal of agricultural and food chemistry, 61(16), 3843–3851.
- Adisakwattana, S., Roengsumran, S., & Hsu, W. H. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Bioorganic & medicinal chemistry letters, 14(11), 2893-2896.
- Gunasekaran, S., & Namasivayam, N. (2019). Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis. Molecular and cellular biochemistry, 451(1), 117-129.
- Chen, Y. H., Lee, C. Y., & Lee, C. W. (2015). Cinnamomum verum Component 2-Methoxycinnamaldehyde: A Novel Anticancer Agent with Both Anti-Topoisomerase I and II Activities in Human Lung Adenocarcinoma A549 Cells In Vitro and In Vivo.
- Lee, H. J., Hyun, E. A., Yoon, W. J., Kim, B. H., Rhee, M. H., Kang, H. K., ... & Yoo, E. S. (2006). In vitro anti-inflammatory and anti-oxidative effects of Cinnamomum camphora extracts. Journal of ethnopharmacology, 103(2), 208-216.
- Ka, H., Park, H. J., Lee, H. J., & Choi, J. W. (2003). Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells. Cancer letters, 196(2), 143-152.
- Kopp, E., & Ghosh, S. (1995). NF-kappa B and rel proteins in innate immunity. Advances in immunology, 58, 1-27.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637519, Cinnamic acid. Retrieved from [Link]
- Kiec-Kononowicz, K. (2021). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia, 1(3), 764-776.
- Gregory, M., & Slavin, J. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Pharmaceuticals, 11(4), 103.
-
Creative Biolabs. (n.d.). Rodent Pain Models. Retrieved from [Link]
-
Certis Oncology Solutions. (n.d.). What makes orthotopic patient-derived xenograft (O-PDX) models more clinically relevant than traditional patient-derived xenograft (PDX) or cell-derived xenograft (CDX) models? Retrieved from [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
LIDE Biotech. (2023, July 18). Orthotopic Xenografts or Subcutaneous Tumor Models: Which Provides Better Insight into Cancer? Retrieved from [Link]
- Rocha, L., Monteiro, M., & Teodoro, A. (2012). Anticancer Properties of Hydroxycinnamic Acids-A Review. Cancer and Clinical Oncology, 1(2), 109.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin | MDPI [mdpi.com]
- 6. Cinnamomum verum component 2-methoxycinnamaldehyde: a novel antiproliferative drug inducing cell death through targeting both topoisomerase I and II in human colorectal adenocarcinoma COLO 205 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of 2-methoxycinnamaldehyde an active ingredients of Cinnamomum cassia on warm hepatic ischemia reperfusion injury in rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Bridging the Gap: A Methodological Guide to Correlating In Vitro and In Vivo Results for cis-2-Methoxycinnamic Acid
For drug development professionals, the ultimate goal is to translate promising laboratory findings into tangible clinical outcomes. This journey from the petri dish to preclinical models, and eventually to patients, is fraught with challenges. A critical juncture in this process is establishing a robust correlation between in vitro and in vivo results. This guide will delve into the methodological considerations for achieving this correlation, using the under-researched yet potentially valuable molecule, cis-2-Methoxycinnamic acid (cis-2-MCA), as a case study.
While extensive research has been conducted on cinnamic acid and its various derivatives, particularly p-methoxycinnamic acid (p-MCA), there is a notable scarcity of published data specifically for the cis-2 isomer. This guide, therefore, serves a dual purpose: to outline a strategic approach for correlating in vitro and in vivo data for a novel compound and to highlight the existing knowledge gaps for cis-2-MCA, thereby providing a roadmap for future research.
The Criticality of In Vitro-In Vivo Correlation (IVIVC)
A strong IVIVC is the cornerstone of a successful drug development program. It provides the confidence that the biological effects observed in a controlled cellular environment will be predictive of the therapeutic efficacy and safety profile in a complex living organism. A well-established IVIVC can:
-
De-risk clinical trials: By providing a higher degree of certainty that the drug will behave as expected.
-
Optimize dosing regimens: By understanding the relationship between drug concentration and biological effect.
-
Streamline drug development: By enabling the use of in vitro assays as surrogates for more complex and expensive in vivo studies.
Unveiling the Potential of cis-2-Methoxycinnamic Acid: A Hypothesis-Driven Approach
Given the limited direct data on cis-2-MCA, we must begin by formulating hypotheses based on the known biological activities of its structural relatives. Cinnamic acid derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antidiabetic, and neuroprotective properties.[1][2] The position of the methoxy group and the cis/trans configuration of the double bond are known to significantly influence biological activity.[2] For instance, cis-cinnamic acid has shown substantially greater activity against a multidrug-resistant strain of M. tuberculosis compared to its trans isomer, underscoring the importance of stereochemistry.
Based on this, we can hypothesize that cis-2-MCA may possess anti-proliferative and pro-apoptotic activity in cancer cells. The following sections will outline a comprehensive strategy to test this hypothesis, moving from in vitro characterization to in vivo validation, with a constant focus on establishing a meaningful correlation.
Part 1: In Vitro Characterization - Laying the Foundation
The initial phase of investigation focuses on elucidating the cellular effects of cis-2-MCA in a controlled laboratory setting. The choice of in vitro models and assays is paramount and should be driven by the therapeutic hypothesis.
Experimental Workflow for In Vitro Analysis
Caption: A streamlined workflow for the in vitro evaluation of cis-2-MCA's anticancer potential.
Detailed In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of cis-2-MCA that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of cis-2-MCA in culture medium.
-
Replace the medium in the wells with the cis-2-MCA dilutions and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by cis-2-MCA.
-
Methodology:
-
Treat cells with cis-2-MCA at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Mechanistic Investigation (Western Blot)
-
Objective: To identify the molecular pathways affected by cis-2-MCA. Based on studies of related compounds, the MAPK/ERK pathway is a plausible target.[3]
-
Methodology:
-
Treat cells with cis-2-MCA and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phosphorylated ERK, total ERK, Bcl-2, Bax).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Part 2: In Vivo Validation - From a Controlled Environment to a Complex System
Positive and reproducible in vitro results provide the justification for progressing to in vivo studies. The primary goal of this stage is to determine if the cellular effects observed in vitro translate to a therapeutic benefit in a living organism.
Experimental Workflow for In Vivo Analysis
Caption: A comprehensive workflow for the in vivo validation of cis-2-MCA's anticancer efficacy.
Detailed In Vivo Protocols
1. Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of cis-2-MCA in a living organism.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer cis-2-MCA or vehicle control according to a predetermined dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
2. Immunohistochemistry (IHC)
-
Objective: To assess the in vivo mechanism of action by examining protein expression in tumor tissue.
-
Methodology:
-
Fix the excised tumors in formalin and embed them in paraffin.
-
Cut thin sections of the tumor tissue and mount them on slides.
-
Perform antigen retrieval to unmask the target epitopes.
-
Incubate the sections with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
Incubate with a labeled secondary antibody.
-
Add a chromogenic substrate to visualize the antibody-antigen complexes.
-
Counterstain the sections and analyze them under a microscope.
-
Part 3: The Correlation - Connecting the Dots
The crux of the investigation lies in correlating the in vitro and in vivo data. This requires a careful comparison of corresponding endpoints.
Data Comparison Table
| In Vitro Parameter | In Vivo Parameter | Correlation |
| IC50 from MTT Assay | Tumor Growth Inhibition (TGI) | A low IC50 value should correlate with significant TGI at a tolerable dose. |
| % Apoptotic Cells (Annexin V) | Cleaved Caspase-3 Staining (IHC) | An increase in apoptotic cells in vitro should correspond to positive staining for apoptotic markers in the tumor tissue. |
| ↓ p-ERK (Western Blot) | ↓ p-ERK Staining (IHC) | Inhibition of a signaling pathway in vitro should be reflected by a decrease in the same pathway's activity in vivo. |
Establishing a Mechanistic Link
The correlation is strengthened by demonstrating a consistent mechanism of action across both in vitro and in vivo models. For example, if cis-2-MCA is shown to inhibit the MAPK/ERK pathway in cultured A549 cells, and IHC analysis of tumors from treated mice also shows a reduction in phosphorylated ERK, this provides a strong mechanistic link between the in vitro and in vivo observations.
Alternative Approaches and Comparative Compounds
When evaluating a novel compound like cis-2-MCA, it is essential to include reference compounds to contextualize the results.
-
trans-2-Methoxycinnamic acid: Comparing the cis and trans isomers will elucidate the importance of stereochemistry for the observed biological activity.
-
p-Methoxycinnamic acid: As a well-studied isomer, p-MCA can serve as a benchmark for potency and efficacy.[4][5]
-
Standard-of-care chemotherapy (e.g., cisplatin): Including a clinically relevant drug will help to assess the therapeutic potential of cis-2-MCA.
Conclusion and Future Directions
The successful correlation of in vitro and in vivo data is a critical milestone in the preclinical development of any new therapeutic agent. While there is currently a lack of specific data for cis-2-Methoxycinnamic acid, the methodological framework outlined in this guide provides a clear path forward for its investigation. By systematically characterizing its in vitro activity, validating its efficacy in in vivo models, and carefully correlating the results, researchers can bridge the gap between the laboratory and the clinic. The exploration of under-researched compounds like cis-2-MCA, with a rigorous and hypothesis-driven approach, is essential for the discovery of the next generation of medicines.
References
-
Gunasekaran, S., Venkatachalam, K., & Namasivayam, N. (2012). The modulatory influence of p-methoxycinnamic acid, an active rice bran phenolic acid, against 1,2-dimethylhydrazine-induced lipid peroxidation, antioxidant status and aberrant crypt foci in rat colon carcinogenesis. Chemico-Biological Interactions, 196(1-2), 11–22. [Link]
-
Adhikary, S., Mandal, S., & Chattopadhyay, S. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3829. [Link]
-
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as potential anticancer agents. Current medicinal chemistry, 18(11), 1672–1703. [Link]
-
Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292–19349. [Link]
-
Tsai, C. H., Lin, C. H., & Yang, J. S. (2013). Cinnamic acid derivatives inhibit the invasive behavior of A549 lung cancer cells by modulating the MAPK/ERK and PI3K/Akt signaling pathways. Oncology reports, 29(3), 1137–1144. [Link]
-
Szwajgier, D., & Baranowska-Wójcik, E. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Foods, 10(6), 1417. [Link]
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
